(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N14O12S2/c1-78-32-16-14-31(15-17-32)25-35-46(73)63-36(24-30-10-4-2-5-11-30)47(74)61-34(18-19-40(53)67)45(72)64-37(26-41(54)68)48(75)65-38(29-79-80-52(27-43(70)60-35)20-6-3-7-21-52)50(77)66-23-9-13-39(66)49(76)62-33(12-8-22-58-51(56)57)44(71)59-28-42(55)69/h2,4-5,10-11,14-17,33-39H,3,6-9,12-13,18-29H2,1H3,(H2,53,67)(H2,54,68)(H2,55,69)(H,59,71)(H,60,70)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)(H4,56,57,58) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQOGNOOAMQKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74N14O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1151.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, a synthetic analog of arginine vasopressin (AVP), is a potent and highly selective antagonist of the vasopressin V1A receptor. Its structural modifications, specifically the cyclopentamethylene substitution on the β-carbon of the first cysteine residue and the methylation of the tyrosine at position 2, confer high affinity and selectivity for the V1A receptor subtype. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin functions as a competitive antagonist at the vasopressin V1A receptor.[1][2] By binding to the V1A receptor, it prevents the endogenous ligand, arginine vasopressin, from binding and initiating the downstream signaling cascade. This selective blockade of the V1A receptor inhibits the physiological responses mediated by this receptor, most notably vasoconstriction.[1][2]
The V1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by an agonist, the Gq/11 protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in mediating the physiological effects of V1A receptor activation, such as smooth muscle contraction. (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin blocks this entire sequence of events by preventing the initial receptor activation.
Quantitative Pharmacological Data
The pharmacological profile of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin has been characterized through various in vitro assays. The following tables summarize the available quantitative data on its antagonist potency.
| Parameter | Receptor | Value | Assay Type | Reference |
| IC₅₀ | Vasopressin V1A | 5 nM | Inhibition of vasopressin-induced intracellular Ca²⁺ increase | [1][2] |
| IC₅₀ | Oxytocin (B344502) (OTR) | 30 nM | Inhibition of oxytocin-induced intracellular Ca²⁺ increase | [1][2] |
Note: The lower IC₅₀ value for the V1A receptor compared to the oxytocin receptor indicates a degree of selectivity.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the V1A receptor signaling pathway and the point of inhibition by (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, as well as the distinct V2 receptor pathway to highlight the compound's selectivity.
References
In-Depth Technical Guide: (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, also known by its synonym SKF 100273, is a potent and highly selective synthetic peptide antagonist of the vasopressin V1a receptor.[1] Structurally, it is an analog of arginine vasopressin (AVP) with key modifications that confer its antagonist properties and selectivity. This technical guide provides a comprehensive overview of the structure, function, and experimental characterization of this important research tool.
Structure
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin is a cyclic nonapeptide with a disulfide bridge between the first and sixth amino acid residues. Its structural modifications from native arginine vasopressin are crucial for its V1a receptor antagonism.
Chemical Name: [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid),2-(O-methyl)tyrosine]arginine-vasopressin
Molecular Formula: C₅₂H₇₄N₁₄O₁₂S₂[2][3]
Molecular Weight: 1151.38 g/mol [2][3]
Sequence: X-Tyr(Me)-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ (with a disulfide bridge between X and Cys)
Key Modifications:
-
Position 1: The N-terminal amino group is replaced with a β-mercapto-β,β-cyclopentamethylenepropionic acid (d(CH2)5) residue. This modification enhances the antagonist activity.
-
Position 2: The tyrosine residue is methylated at the hydroxyl group (Tyr(Me)). This modification contributes to the selectivity for the V1a receptor over the V2 receptor.
-
Position 8: The native L-arginine is retained, which is important for receptor binding.
Function: Selective V1a Receptor Antagonism
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin functions as a competitive antagonist at the vasopressin V1a receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 family of G proteins.[4][5] Upon activation by arginine vasopressin, the V1a receptor initiates a signaling cascade that leads to an increase in intracellular calcium.
The primary mechanism of action for (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin is to competitively block the binding of endogenous AVP to the V1a receptor, thereby inhibiting its downstream signaling. This results in the attenuation of physiological responses mediated by the V1a receptor, such as vasoconstriction.[1]
Its selectivity for the V1a receptor over the V2 receptor, which is primarily involved in the antidiuretic effects of vasopressin, makes it a valuable tool for dissecting the specific physiological roles of the V1a receptor.
V1a Receptor Signaling Pathway and Antagonism
The binding of arginine vasopressin to the V1a receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin blocks the initial step of this pathway by preventing AVP from binding to and activating the receptor.
Caption: V1a Receptor Signaling Pathway and Antagonism by (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin.
Quantitative Data
The following table summarizes the key quantitative pharmacological data for (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin.
| Parameter | Value | Receptor/Assay | Species | Reference |
| IC₅₀ | 5 nM | Inhibition of Vasopressin-induced Ca²⁺ increase | In vitro | [2] |
| IC₅₀ | 30 nM | Inhibition of Oxytocin-induced Ca²⁺ increase | In vitro | [2] |
| pA₂ | 8.62 | Antivasopressor (V1a) | Rat | |
| Antidiuretic Activity | Very low | In vivo | Rat | |
| Oxytocic Antagonist Potency (pA₂) * | ~7.0 - 7.5 | In vitro rat uterus | Rat |
Note: The oxytocic antagonist potency can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols used for the synthesis and pharmacological characterization of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, based on the pioneering work of Kruszynski, Manning, and colleagues.
Synthesis: Solid-Phase Peptide Synthesis
The synthesis of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin is achieved using the solid-phase peptide synthesis (SPPS) method, typically on a benzhydrylamine resin.
Workflow for Solid-Phase Synthesis:
Caption: General workflow for the solid-phase synthesis of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin.
Detailed Steps:
-
Resin Preparation: The benzhydrylamine resin is swelled in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Amino Acid Coupling: Boc-protected amino acids are sequentially coupled to the growing peptide chain on the resin. The coupling is typically mediated by dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt).
-
Boc Deprotection: After each coupling step, the N-terminal Boc protecting group is removed with trifluoroacetic acid (TFA) in DCM to allow for the next amino acid to be coupled.
-
Cleavage: Once the full-length peptide is assembled, it is cleaved from the resin using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), in the presence of scavengers (e.g., anisole) to protect sensitive amino acid side chains.
-
Cyclization: The linear peptide is then subjected to oxidative cyclization to form the disulfide bridge. This is commonly achieved using potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) at a high dilution to favor intramolecular cyclization.
-
Purification: The crude cyclic peptide is purified to homogeneity using preparative high-performance liquid chromatography (HPLC).
In Vivo Vasopressor Antagonist Assay (Rat)
This assay determines the ability of the antagonist to inhibit the pressor (blood pressure raising) effect of exogenously administered arginine vasopressin.
-
Animal Preparation: Male rats are anesthetized (e.g., with urethane). A catheter is inserted into a carotid artery to monitor blood pressure, and another is placed in a jugular vein for infusions.
-
Agonist Dose-Response: A dose of arginine vasopressin that produces a submaximal pressor response (e.g., an increase of 30-50 mmHg) is determined.
-
Antagonist Administration: A bolus intravenous injection of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin is administered.
-
Challenge with Agonist: At specific time points after antagonist administration, the predetermined dose of arginine vasopressin is re-administered, and the pressor response is recorded.
-
Data Analysis: The inhibition of the vasopressin-induced pressor response is calculated. The pA₂ value, a measure of the antagonist's potency, is determined by Schild regression analysis. The pA₂ is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response observed in the absence of the antagonist.
In Vivo Antidiuretic Assay (Rat)
This assay assesses the effect of the antagonist on the antidiuretic (urine output reducing) action of vasopressin.
-
Animal Preparation: Rats are hydrated by oral water loading. An indwelling bladder catheter is inserted to collect urine.
-
Establishment of Diuresis: A steady state of water diuresis is established.
-
Agonist Administration: A dose of arginine vasopressin that produces a significant antidiuretic effect is administered intravenously.
-
Antagonist Administration: (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin is administered prior to the vasopressin injection.
-
Measurement of Urine Output: Urine volume and osmolality are measured at regular intervals.
-
Data Analysis: The ability of the antagonist to block the antidiuretic effect of vasopressin is quantified.
In Vitro Oxytocic Antagonist Assay (Isolated Rat Uterus)
This assay measures the ability of the antagonist to inhibit oxytocin-induced contractions of uterine smooth muscle.
-
Tissue Preparation: A segment of the uterus from an estrogen-primed rat is isolated and mounted in an organ bath containing a physiological salt solution (e.g., de Jalon's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Recording of Contractions: The uterine segment is connected to an isometric force transducer to record contractions.
-
Agonist Dose-Response: A cumulative concentration-response curve for oxytocin (B344502) is generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: The uterine tissue is incubated with a known concentration of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin for a set period.
-
Challenge with Agonist: A second cumulative concentration-response curve for oxytocin is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift of the oxytocin concentration-response curve in the presence of the antagonist is used to calculate the pA₂ value, indicating the antagonist's potency at the oxytocin receptor.
Intracellular Calcium Mobilization Assay
This assay directly measures the ability of the antagonist to block the vasopressin-induced increase in intracellular calcium.
-
Cell Culture: A suitable cell line endogenously or recombinantly expressing the V1a receptor (e.g., A7r5 cells or CHO-V1a cells) is cultured.
-
Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of arginine vasopressin (typically the EC₈₀).
-
Measurement of Fluorescence: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or microscope.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the vasopressin-induced calcium response (IC₅₀) is calculated by fitting the data to a dose-response curve.
Conclusion
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin is a well-characterized and highly selective V1a receptor antagonist that has been instrumental in elucidating the physiological and pharmacological roles of the V1a receptor. Its potent antagonist activity, coupled with its selectivity over the V2 receptor, makes it an invaluable tool for researchers in physiology, pharmacology, and drug development. The detailed structural information and experimental protocols provided in this guide are intended to facilitate its effective use in advancing our understanding of vasopressin signaling and its implications in health and disease.
References
- 1. Solid phase synthesis of (1-deamino,4-valine)-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bioassay of vasopressin through its antidiuretic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of oxytocin receptors and vasopressin V1a receptors in uterine contractions in rats: implications for tocolytic therapy with oxytocin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopressin analogs that antagonize antidiuretic responses by rats to the antidiuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
A Technical Guide to the V1A Receptor Binding Affinity of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the synthetic peptide (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin for the vasopressin V1A receptor. This potent and selective antagonist is a critical tool in cardiovascular research and drug development. This document summarizes key quantitative data, details experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
(d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin, also known as the "Manning compound," is a well-characterized antagonist of the V1A receptor.[1] Its binding affinity has been determined through various assays, yielding key quantitative metrics that underscore its potency and selectivity. The data presented below has been compiled from multiple studies to provide a comparative overview.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Ki | 6.87 nM | Syrian Hamster Brain | Radioligand Binding Assay | [2] |
| IC50 | 1.55 nM | Rat Caudal Artery | Inhibition of Vasopressin-Induced Contraction | [3] |
| IC50 | 5 nM | Human Glomerular Epithelial Cells | Inhibition of Vasopressin-Induced Intracellular Ca2+ Increase | [4][5][6][7] |
| IC50 | 30 nM | Human Glomerular Epithelial Cells | Inhibition of Oxytocin-Induced Intracellular Ca2+ Increase | [5][6][7] |
Note: The Ki (inhibitor constant) is a measure of the binding affinity of an inhibitor to its target. The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
V1A Receptor Signaling Pathway
The vasopressin V1A receptor is a member of the G protein-coupled receptor (GPCR) family. Upon binding of an agonist, such as arginine vasopressin (AVP), the receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G proteins. This initiates a downstream signaling cascade that is central to many of the physiological effects of vasopressin.
The activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction, glycogenolysis, and platelet aggregation.
Caption: V1A Receptor Signaling Pathway.
Experimental Protocols
The binding affinity of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin to the V1A receptor is typically determined using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies.
Membrane Preparation
-
Tissue/Cell Homogenization: Tissues or cells expressing the V1A receptor are homogenized in a cold buffer solution containing protease inhibitors to prevent protein degradation.
-
Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the cell membrane fraction, which is rich in V1A receptors.
-
Resuspension and Storage: The final membrane pellet is resuspended in an appropriate buffer and stored at -80°C until use. Protein concentration is determined using a standard protein assay.
Radioligand Binding Assay
-
Incubation Mixture: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of a radiolabeled V1A receptor agonist or antagonist (e.g., [3H]-Arginine Vasopressin).
-
Increasing concentrations of the unlabeled competitor compound, (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin.
-
The prepared cell membranes.
-
Assay buffer.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis
-
Competition Curve: The data is plotted as the percentage of specific binding versus the log concentration of the competitor, (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin.
-
IC50 Determination: A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value is determined.
-
Ki Calculation: The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Caption: Radioligand Binding Assay Workflow.
This technical guide provides a foundational understanding of the V1A receptor binding characteristics of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin. For further in-depth information, researchers are encouraged to consult the primary literature cited herein.
References
- 1. Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine- | C52H74N14O12S2 | CID 9833460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | C52H74N14O12S2 | CID 13127203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design of potent and selective antagonists of the vasopressor responses to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, a potent and selective vasopressin V1a receptor antagonist. The document details the serendipitous nature of its discovery, the key researchers involved, and the structure-activity relationship studies that led to its development. It includes a compilation of its quantitative pharmacological data, detailed experimental protocols for its synthesis and bioassays, and a depiction of its mechanism of action through relevant signaling pathways. This guide is intended to be a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in vasopressin receptor ligands.
Introduction
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, also known as the "Manning compound," is a synthetic cyclic nonapeptide analogue of the neurohypophysial hormone arginine vasopressin (AVP)[1]. It is a highly potent and selective antagonist of the vasopressin V1a receptor, which mediates the pressor (vasoconstrictor) effects of AVP. Its discovery in 1980 was a significant milestone in the field of vasopressin research, providing a powerful pharmacological tool to investigate the physiological and pathophysiological roles of V1a receptors. This guide will delve into the history of its discovery, its detailed pharmacological properties, and the experimental methodologies used in its characterization.
Discovery and History
The discovery of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin was a result of a systematic exploration of structure-activity relationships of vasopressin analogues, a collaborative effort primarily between the laboratories of Maurice Manning at the Medical College of Ohio (now the University of Toledo) and Wilbur H. Sawyer at the College of Physicians & Surgeons of Columbia University.
The journey to this potent V1a antagonist was somewhat serendipitous. The research groups were initially focused on developing antagonists for the antidiuretic (V2) responses to AVP[2]. Their strategy involved incorporating structural modifications that had previously been successful in creating oxytocin (B344502) antagonists, namely the substitution of a β-mercapto-β,β-cyclopentamethylenepropionic acid residue at position 1 (d(CH2)5) and an O-methylated tyrosine at position 2 (Tyr(Me)²)[2].
When these modifications were incorporated into arginine vasopressin, the resulting compound, [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid),2-(O-methyl)tyrosine]arginine-vasopressin, exhibited unexpectedly potent and selective antagonism of the vasopressor (V1a) response to AVP[2]. This discovery was made by visiting investigators Marian Kruszynski and Bernard Lammek from the University of Gdansk, Poland, who were working in Maurice Manning's laboratory[2]. The pharmacological characterization was then carried out in Wilbur H. Sawyer's laboratory[2].
This finding was a delightful surprise to the researchers and a pivotal moment in vasopressin pharmacology[2]. The compound quickly became a widely used tool for investigating the roles of endogenous AVP in normal and pathophysiological states[2].
Pharmacological Profile
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin is characterized by its high affinity and selectivity for the V1a receptor, where it acts as a competitive antagonist.
Quantitative Data
The following table summarizes the key quantitative pharmacological data for (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin.
| Parameter | Value | Receptor | Assay | Reference |
| Antivasopressor Activity (pA₂) ** | 8.61 | Rat V1a | In vivo rat pressor assay | Kruszynski et al., 1980 |
| IC₅₀ (Inhibition of AVP-induced Ca²⁺ increase) | 5 nM | Human V1a | In vitro intracellular calcium measurement | R&D Systems |
| IC₅₀ (Inhibition of oxytocin-induced Ca²⁺ increase) | 30 nM | Human Oxytocin | In vitro intracellular calcium measurement | R&D Systems |
| IC₅₀ (Inhibition of AVP-induced contraction) | 1.55 nM | Rat V1a | In vitro rat caudal artery contraction | [3] |
| Antidiuretic (V2) Agonist Potency | <0.05 U/mg | Rat V2 | In vivo rat antidiuretic assay | Kruszynski et al., 1980 |
| Oxytocic (OT) Antagonist Potency (pA₂) ** | 6.84 | Rat Oxytocin | In vitro rat uterus assay (no Mg²⁺) | Kruszynski et al., 1980 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, based on the original and subsequent publications.
Solid-Phase Peptide Synthesis
The synthesis of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin was performed using the solid-phase method developed by Merrifield.
Protocol:
-
Resin Preparation: Chloromethylated copolystyrene-2%-divinylbenzene resin is used as the solid support.
-
Attachment of the C-terminal Amino Acid: The C-terminal amino acid, Glycine, is esterified to the resin as Boc-Gly-O-Resin.
-
Peptide Chain Elongation: The peptide chain is assembled in a stepwise manner by the following repetitive cycle for each amino acid:
-
Deprotection: Removal of the Nα-Boc protecting group with 33% trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂).
-
Neutralization: Neutralization with 10% triethylamine (B128534) (TEA) in CH₂Cl₂.
-
Coupling: Coupling of the next Boc-protected amino acid using dicyclohexylcarbodiimide (B1669883) (DCC) as the activating agent. The side chains of the amino acids are protected as follows: Arg(Tos), Tyr(Me), Cys(Bzl).
-
-
Cleavage from Resin: The completed peptide is cleaved from the resin and deprotected using anhydrous hydrogen fluoride (B91410) (HF) in the presence of anisole (B1667542) as a scavenger.
-
Purification and Cyclization: The crude linear peptide is purified by gel filtration on Sephadex G-15. The disulfide bridge between the cysteine residues at positions 1 and 6 is formed by oxidation with potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) at pH 6.8.
-
Final Purification: The final cyclic peptide is purified by partition chromatography or high-performance liquid chromatography (HPLC).
In Vivo Vasopressor Assay (Rat)
This assay determines the ability of the antagonist to inhibit the pressor response to exogenous AVP.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (300-350 g) are anesthetized with urethane. The carotid artery is cannulated for blood pressure measurement, and the jugular vein is cannulated for infusions.
-
Agonist Dose-Response: A dose-response curve to AVP is established by administering increasing doses of AVP and recording the change in mean arterial blood pressure.
-
Antagonist Administration: A single intravenous dose of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin is administered.
-
Post-Antagonist Agonist Challenge: The dose-response to AVP is re-determined in the presence of the antagonist.
-
Data Analysis: The pA₂ value, a measure of the antagonist's potency, is calculated from the dose-ratios of AVP required to produce the same pressor response in the absence and presence of the antagonist, using the method of Schild.
In Vivo Antidiuretic Assay (Rat)
This assay assesses the V2 receptor-mediated antidiuretic activity of the compound.
Protocol:
-
Animal Preparation: Male rats are hydrated with an oral water load. A constant intravenous infusion of a hypotonic solution is maintained to ensure a steady urine flow.
-
Urine Collection: Urine is collected via a bladder cannula, and the volume is recorded at regular intervals.
-
Compound Administration: The test compound is administered intravenously.
-
Measurement of Antidiuretic Response: The change in urine flow and osmolality is measured. A decrease in urine flow and an increase in osmolality indicate antidiuretic activity.
-
Data Analysis: The antidiuretic potency is expressed in USP units/mg by comparing the response to that of a standard AVP preparation.
In Vitro Oxytocic Assay (Rat Uterus)
This assay measures the antagonist activity at the oxytocin receptor.
Protocol:
-
Tissue Preparation: Uterine horns from virgin female rats in estrus are isolated and suspended in an organ bath containing de Jalon's solution at 37°C, bubbled with 95% O₂/5% CO₂.
-
Isometric Contraction Measurement: Uterine contractions are recorded isometrically using a force transducer.
-
Agonist Dose-Response: A cumulative dose-response curve to oxytocin is established.
-
Antagonist Incubation: The uterine tissue is incubated with a fixed concentration of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin.
-
Post-Antagonist Agonist Challenge: The dose-response to oxytocin is repeated in the presence of the antagonist.
-
Data Analysis: The pA₂ value is calculated from the rightward shift of the oxytocin dose-response curve.
Mechanism of Action and Signaling Pathways
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin exerts its antagonist effect by competitively binding to the V1a receptor, thereby preventing the binding and subsequent signaling of the endogenous agonist, arginine vasopressin.
V1a Receptor Signaling Pathway
The V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon AVP binding, the receptor undergoes a conformational change, leading to the activation of Gq/11. This initiates a downstream signaling cascade:
-
Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C.
-
Hydrolysis of PIP₂: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃-Mediated Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
DAG-Mediated Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C.
-
Physiological Response: The rise in intracellular Ca²⁺ in vascular smooth muscle cells leads to the activation of calmodulin and myosin light-chain kinase, resulting in smooth muscle contraction and vasoconstriction.
By blocking the initial binding of AVP to the V1a receptor, (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin inhibits this entire signaling cascade.
V1a Receptor Signaling Pathway and Point of Antagonism.
Experimental and Logical Workflows
Workflow for the Characterization of a Novel Vasopressin Antagonist
The characterization of a novel vasopressin antagonist like (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin follows a logical progression from synthesis to in-depth pharmacological evaluation.
References
- 1. Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine- | C52H74N14O12S2 | CID 9833460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and some pharmacological properties of 18 potent O-alkyltyrosine-substituted antagonists of the vasopressor responses to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of d(CH2)5Tyr(Me)AVP as an antagonist of vasopressin-induced contraction of the isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physiological Effects of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, a synthetic analog of arginine vasopressin (AVP), is a potent and selective antagonist of the vasopressin V1a receptor. This technical guide provides a comprehensive overview of its physiological effects, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. Its high affinity and selectivity for the V1a receptor make it a valuable tool in cardiovascular and neuroscience research, with potential therapeutic applications in conditions characterized by V1a receptor overstimulation.
Core Physiological Effects
This compound primarily functions by competitively blocking the binding of endogenous vasopressin to the V1a receptor. This antagonism leads to several key physiological effects:
-
Antivasopressor Activity: The compound effectively counteracts the vasoconstrictive (pressor) effects of vasopressin, which are mediated by V1a receptors on vascular smooth muscle cells.[1][2][3][4] This results in a reduction of blood pressure, particularly in a state of elevated vasopressin levels.
-
Inhibition of Intracellular Calcium Mobilization: By blocking the V1a receptor, it prevents the Gq/11 protein-coupled signaling cascade that leads to the release of intracellular calcium.[1][2][3][4] This is the fundamental mechanism underlying its antagonism.
-
Anxiolytic-like Effects: Studies have shown that this compound can induce anxiolytic-like effects, particularly in the dorsal hippocampus.[1][2][3][4] This suggests a role for the V1a receptor in modulating anxiety and fear responses within specific brain circuits.
Quantitative Data
The following tables summarize the quantitative data on the in vitro and in vivo effects of this compound.
Table 1: In Vitro Receptor Antagonist Activity
| Parameter | Agonist Challenged | Value | Reference |
| IC50 | Vasopressin-induced intracellular calcium increase | 5 nM | [1][2][3][4] |
| IC50 | Oxytocin-induced intracellular calcium increase | 30 nM | [1][2][3][4] |
Table 2: In Vivo Physiological Effects (Data from referenced literature)
| Physiological Effect | Animal Model | Key Findings | Reference |
| Antivasopressor Activity | Rat | Exhibits potent and prolonged antivasopressor activity. | [1][2][3][4] |
| Anxiolytic-like Effects | Rat | Induces anxiolytic-like effects in the dorsal hippocampus. | [1][2][3][4] |
Signaling Pathway
The primary mechanism of action of this compound is the blockade of the V1a receptor signaling pathway. The canonical pathway is illustrated below.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the physiological effects of this compound.
In Vitro Intracellular Calcium Mobilization Assay
This protocol is based on methods to assess V1a receptor antagonism by measuring changes in intracellular calcium concentration.
Objective: To determine the IC50 of this compound in inhibiting vasopressin-induced intracellular calcium increase.
Materials:
-
Cell Line: A stable cell line expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Arginine Vasopressin (AVP).
-
Antagonist: this compound.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the V1a receptor-expressing cells into 96-well plates and culture overnight to allow for adherence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye (e.g., Fluo-4 AM at 2-5 µM) in the dark at 37°C for 60 minutes.
-
Cell Washing: After incubation, gently wash the cells twice with assay buffer to remove extracellular dye.
-
Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for 10-20 minutes.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using the plate reader (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Agonist Challenge: Inject a fixed concentration of AVP (typically the EC80 concentration, which elicits 80% of the maximal response) into the wells.
-
Post-injection Fluorescence Measurement: Immediately after AVP injection, continuously record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition for each concentration of the antagonist. Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Antivasopressor Activity Assay
This protocol is a general representation of methods used to evaluate the antivasopressor effects of V1a antagonists in an animal model.
Objective: To quantify the ability of this compound to inhibit the pressor response to an AVP challenge in rats.
Materials:
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-350g).
-
Anesthetic: Urethane or a similar long-acting anesthetic.
-
Catheters: For cannulation of the carotid artery (for blood pressure measurement) and jugular vein (for substance administration).
-
Blood Pressure Transducer and Data Acquisition System.
-
Agonist: Arginine Vasopressin (AVP).
-
Antagonist: this compound.
-
Saline solution.
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant catheters into the carotid artery and jugular vein.
-
Stabilization: Allow the animal's blood pressure to stabilize for at least 30 minutes.
-
Baseline AVP Response: Administer a bolus injection of AVP via the jugular vein catheter at a dose known to produce a submaximal pressor response. Record the peak increase in mean arterial pressure (MAP).
-
Antagonist Administration: After the blood pressure has returned to baseline, administer a specific dose of this compound intravenously.
-
Post-Antagonist AVP Challenge: At a set time point after antagonist administration (e.g., 10 minutes), re-administer the same dose of AVP.
-
Data Recording: Continuously record the MAP throughout the experiment.
-
Data Analysis: Calculate the percentage inhibition of the AVP-induced pressor response by the antagonist. This can be repeated with different doses of the antagonist to generate a dose-response curve and determine an effective dose (ED50).
Conclusion
This compound is a highly selective and potent V1a receptor antagonist. Its ability to block vasopressin-induced vasoconstriction and intracellular calcium signaling makes it an invaluable research tool for elucidating the physiological roles of the V1a receptor in cardiovascular regulation and central nervous system function. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers and drug development professionals working in this field. Further investigation into its in vivo efficacy and safety profile will be crucial in exploring its full therapeutic potential.
References
- 1. A Hypomorphic Vasopressin Allele Prevents Anxiety-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hormonal, global, and regional haemodynamic responses to a vascular antagonist of vasopressin in patients with congestive heart failure with and without hyponatraemia - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin, a key synthetic peptide used in pharmacological research. It details its nomenclature, mechanism of action, pharmacological data, and common experimental applications.
Nomenclature and Synonyms
(d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin is a synthetic analog of Arginine Vasopressin (AVP). The notation specifies key structural modifications from the native peptide:
-
d(CH₂)₅¹ : At position 1, the N-terminal cysteine is replaced with β-mercapto-β,β-cyclopentamethylenepropionic acid (Pmp). This modification enhances the molecule's stability and duration of action.
-
Tyr(Me)² : The tyrosine residue at position 2 is O-methylated.
-
Arg⁸ : The amino acid at position 8 is arginine, consistent with native mammalian vasopressin.
Due to its complex chemical name, a variety of synonyms are used in scientific literature and commercial listings.
| Synonym Type | Synonym | Reference |
| Abbreviated Name | d(CH₂)₅Tyr(Me)AVP | [1][2] |
| d(CH₂)₅(Tyr(Me)²)AVP | [1] | |
| [Pmp¹, Tyr(Me)²]-Arg⁸-Vasopressin | [3] | |
| Common Name | Manning Compound | [1][] |
| Internal Codes | SKF 100273 | [5] |
| AAVP, AVPA, MCPPA-AVP | [1] | |
| Full Chemical Name | 1-(β-mercapto-β,β-cyclopentamethylenepropionic acid)-2-(O-methyl)tyrosine-8-arginine-vasopressin | [1] |
| IUPAC Name | (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide | [3][] |
Core Function: Selective V1a Receptor Antagonism
(d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin functions as a potent and selective antagonist of the vasopressin V1a receptor (AVPR1A) .[5] It competitively inhibits the binding of endogenous arginine vasopressin, thereby blocking its physiological effects. Its action is characterized as slowly reversible and noncompetitive in functional assays, providing potent and prolonged antivasopressor activity.[2]
Mechanism of Action and Signaling Pathway
The V1a receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Antagonism by (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin blocks this entire downstream cascade.
-
Receptor Binding: Arginine Vasopressin (AVP) normally binds to the V1a receptor on the cell surface. (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin binds to this same receptor, preventing AVP from activating it.
-
G Protein Activation Blockade: AVP-bound V1a receptors activate the Gq/11 protein. As an antagonist, (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin prevents this activation.
-
Downstream Inhibition: Consequently, the subsequent steps of the pathway are inhibited:
-
Activation of Phospholipase C (PLC) is blocked.
-
The cleavage of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG) does not occur.
-
This prevents the IP₃-mediated release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum and the DAG-mediated activation of Protein Kinase C (PKC).
-
The diagram below illustrates the signaling pathway that is inhibited by (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin.
Caption: V1a receptor signaling pathway blocked by (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin.
Pharmacological Data
The compound's selectivity for the V1a receptor over other related receptors, such as the V2 vasopressin receptor and the oxytocin (B344502) receptor, makes it a valuable tool for isolating V1a-mediated effects.
| Parameter | Species/System | Value | Receptor Target | Notes | Reference |
| IC₅₀ | In Vitro Assay | 5 nM | Vasopressin (V1a) | Inhibits vasopressin-induced increases in intracellular calcium. | [6] |
| IC₅₀ | In Vitro Assay | 30 nM | Oxytocin (OTR) | Inhibits oxytocin-induced increases in intracellular calcium. | [6] |
| IC₅₀ | Rat Caudal Artery | 1.55 nM | Vasopressin (V1a) | Inhibits AVP-induced vasoconstriction. | [2] |
Note: IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of the antagonist required to inhibit 50% of the response induced by an agonist.
Experimental Protocols and Workflows
(d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin is widely used in both in vitro and in vivo experiments to probe the function of the V1a receptor.
In Vitro: Radioligand Binding Assay
A common experiment is to determine the binding affinity (Ki) of the antagonist. This is often done via a competitive radioligand binding assay.
Objective: To quantify the affinity of the unlabeled antagonist for the V1a receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a tissue or cell line endogenously or recombinantly expressing the V1a receptor.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a high-affinity radiolabeled V1a ligand (e.g., [³H]-Arginine Vasopressin), and varying concentrations of the unlabeled antagonist, (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the unbound radioligand via vacuum filtration through a glass fiber filter. The membranes and bound ligand are trapped on the filter.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound radioligand against the log concentration of the antagonist. Fit the data to a one-site competition curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
The workflow for this assay is visualized below.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo: Cardiovascular Studies
Objective: To assess the antagonist's ability to block the pressor (blood pressure raising) effects of AVP in a live animal model.
Methodology:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., rat) and surgically implant catheters to monitor arterial blood pressure and for intravenous drug administration.
-
Baseline Measurement: After a stabilization period, record the baseline mean arterial pressure (MAP).
-
Antagonist Administration: Administer a bolus dose or continuous infusion of (d(CH₂)₅¹,Tyr(Me)²,Arg⁸)-Vasopressin.
-
Agonist Challenge: After a set period, administer a dose of Arginine Vasopressin that is known to cause a significant increase in blood pressure.
-
Data Recording: Continuously record the MAP throughout the experiment.
-
Analysis: Compare the pressor response to AVP in animals pre-treated with the antagonist to the response in control (vehicle-treated) animals. A significant reduction in the AVP-induced pressor response indicates effective V1a receptor blockade.
References
- 1. Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine- | C52H74N14O12S2 | CID 9833460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological evaluation of d(CH2)5Tyr(Me)AVP as an antagonist of vasopressin-induced contraction of the isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | C52H74N14O12S2 | CID 13127203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tocris Bioscience this compound 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
An In-depth Technical Guide on (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin as a V1A Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, also known as [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid),2-(O-methyl)tyrosine]arginine-vasopressin, is a potent and selective antagonist of the vasopressin V1A receptor.[1] This synthetic analog of the endogenous neuropeptide arginine vasopressin (AVP) has been instrumental in elucidating the physiological roles of the V1A receptor and serves as a valuable pharmacological tool in research. Its high affinity and selectivity for the V1A receptor over other vasopressin and oxytocin (B344502) receptors make it a critical compound for studies related to cardiovascular function, social behavior, and other physiological processes mediated by V1A receptor signaling.[2]
This technical guide provides a comprehensive overview of this compound, focusing on its V1A antagonist activity. It includes a summary of its quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The antagonist properties of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key pharmacological parameters.
| Parameter | Receptor | Value | Assay Type | Reference |
| IC50 | Vasopressin V1A | 5 nM | Inhibition of vasopressin-induced intracellular calcium increase | [1][3][4] |
| IC50 | Oxytocin | 30 nM | Inhibition of oxytocin-induced intracellular calcium increase | [1][3][4] |
| Parameter | Receptor | Value (pA2) | Assay Type | Reference |
| Antagonist Potency | V1A | 8.62 | In vivo rat vasopressor assay | [2] |
Note: The pA2 value is a measure of the potency of an antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Detailed Experimental Protocols
The characterization of this compound as a V1A antagonist relies on standardized in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay for V1A Receptor
This assay is used to determine the binding affinity of the antagonist to the V1A receptor by measuring its ability to compete with a radiolabeled ligand.
a) Membrane Preparation:
-
Culture cells stably expressing the human V1A receptor (e.g., CHO-K1, 1321N1 cells) to a high confluency.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[5]
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[5]
-
Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[5]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[5]
-
Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) or a storage buffer containing a cryoprotectant like 10% sucrose (B13894) or glycerol (B35011) and store at -80°C.[5]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[5]
b) Binding Assay Protocol:
-
Thaw the membrane preparation on ice and resuspend it in the binding buffer.
-
In a 96-well plate, add the following components in a final volume of 250 µL:
-
150 µL of the membrane preparation (typically 5-20 µg of protein).[5]
-
50 µL of a competing ligand, which is a serial dilution of this compound. For determining non-specific binding, use a high concentration of a non-labeled V1A antagonist. For total binding, add buffer.
-
50 µL of a radioligand, such as [3H]-Arginine Vasopressin, at a concentration near its Kd.[6]
-
-
Incubate the plate with gentle agitation for 60-90 minutes at a controlled temperature (e.g., 30°C).[5]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine.[5]
-
Wash the filters multiple times with an ice-cold wash buffer to remove unbound radioligand.[5]
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 values obtained from the competition curve using the Cheng-Prusoff equation.[5]
In Vitro Calcium Mobilization Assay
This functional assay measures the ability of the antagonist to block the increase in intracellular calcium concentration induced by the agonist (arginine vasopressin).
a) Cell Preparation:
-
Seed cells stably expressing the human V1A receptor (e.g., CHO-K1) into a 96-well or 384-well black, clear-bottom plate at a suitable density (e.g., 20,000-50,000 cells per well).[7][8][9]
-
Culture the cells overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.[7][9]
b) Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[9] Probenecid may be included to prevent dye leakage.[9]
-
Remove the cell culture medium from the plate and add the dye-loading solution to each well.
-
Incubate the plate in the dark for approximately 60 minutes at 37°C, followed by about 30 minutes at room temperature, to allow the cells to take up the dye.[7]
c) Antagonist and Agonist Addition:
-
Prepare serial dilutions of the antagonist, this compound, in the assay buffer.
-
Add the antagonist dilutions to the respective wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Prepare a solution of the agonist, arginine vasopressin, at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Initiate the fluorescence reading to establish a baseline.
-
Add the agonist solution to all wells and continue to monitor the fluorescence signal over time (typically for 1-2 minutes).[7]
d) Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the agonist-induced calcium response against the concentration of the antagonist.
-
Determine the IC50 value of the antagonist from the resulting concentration-response curve.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound and the V1A receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Synthesis and some pharmacological properties of potent and selective antagonists of the vasopressor (V1-receptor) response to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Selective vasopressin V1A antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. Assay in Summary_ki [bindingdb.org]
An In-depth Technical Guide: (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin vs. Endogenous Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous arginine vasopressin (AVP) is a critical neurohypophysial hormone regulating water homeostasis, cardiovascular function, and social behavior through its interaction with V1a, V1b, and V2 receptors. The synthetic analog, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, has been developed as a potent and selective antagonist of the V1a receptor. This technical guide provides a comprehensive comparison of these two molecules, detailing their biochemical properties, receptor binding affinities, and functional activities. We present quantitative data in structured tables, offer detailed experimental protocols for key assays, and visualize the relevant signaling pathways to facilitate a deeper understanding for researchers in pharmacology and drug development.
Introduction
Endogenous vasopressin, a nine-amino-acid peptide, is synthesized in the hypothalamus and released from the posterior pituitary.[1] It exerts its diverse physiological effects by binding to three distinct G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 receptors.[2][3] The V1a receptor is predominantly found on vascular smooth muscle cells, mediating vasoconstriction.[4] The V1b receptor is primarily located in the anterior pituitary, where it regulates adrenocorticotropic hormone (ACTH) release.[5][6] The V2 receptor is mainly expressed in the renal collecting ducts, controlling water reabsorption.[2]
This compound is a synthetic peptide analog of vasopressin designed to be a selective antagonist. Its structural modifications confer high affinity and selectivity for the V1a receptor, making it a valuable tool for elucidating the physiological roles of this receptor subtype and a potential therapeutic agent for conditions involving V1a receptor overactivation.[7][8]
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of endogenous vasopressin (AVP) and this compound at the human vasopressin receptor subtypes.
Table 1: Binding Affinities (Ki, nM) at Vasopressin Receptors
| Compound | V1a Receptor | V1b Receptor | V2 Receptor |
| Endogenous Vasopressin (AVP) | 0.39[9] | 0.25[9] | 1.21[9] |
| This compound | Potent Antagonist (IC50 = 1.55 nM)[8] | Data not available | Data not available |
Note: IC50 value for this compound is from a functional assay inhibiting AVP-induced contraction and serves as an indicator of high affinity.
Table 2: Functional Activity (EC50/IC50, nM) at Vasopressin Receptors
| Compound | V1a Receptor (Ca2+ mobilization) | V1b Receptor (Ca2+ mobilization) | V2 Receptor (cAMP accumulation) |
| Endogenous Vasopressin (AVP) | 1.13[9] | 0.90[9] | 2.22[9] |
| This compound | IC50 = 5[7] | Data not available | Data not available |
Signaling Pathways
Endogenous vasopressin activates distinct signaling cascades upon binding to its receptor subtypes. This compound acts by competitively blocking the binding of AVP to the V1a receptor, thereby inhibiting its downstream signaling.
V1a and V1b Receptor Signaling
Both V1a and V1b receptors couple to Gq/11 proteins.[10] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11]
V2 Receptor Signaling
The V2 receptor is coupled to the Gs protein.[2] Upon activation by AVP, the Gs protein stimulates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[2] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare endogenous vasopressin and its analogs.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the vasopressin receptor subtype of interest (e.g., CHO-hV1aR) are prepared by homogenization and centrifugation.[12][13] The protein concentration is determined using a standard method like the BCA assay.
-
Assay Incubation: In a 96-well plate, receptor membranes (e.g., 10-20 µg protein) are incubated in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) with a fixed concentration of a radiolabeled ligand (e.g., [3H]AVP) and varying concentrations of the unlabeled competitor compound (this compound or AVP).[12]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[14]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[12]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[15]
Inositol Phosphate (B84403) (IP) Accumulation Assay
This functional assay measures the activation of Gq-coupled receptors (V1a and V1b) by quantifying the production of inositol phosphates.
Methodology:
-
Cell Culture and Labeling: Cells expressing the V1a or V1b receptor are cultured and labeled overnight with [3H]myo-inositol, which is incorporated into the cell membranes as phosphoinositides.[16]
-
Stimulation: The cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then stimulated with various concentrations of an agonist (e.g., AVP) in the presence or absence of an antagonist (e.g., this compound).[17]
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
Separation and Quantification: The different inositol phosphate species (IP1, IP2, IP3) are separated by ion-exchange chromatography and quantified by liquid scintillation counting.[18]
-
Data Analysis: Dose-response curves are generated to determine the EC50 of the agonist and the IC50 of the antagonist.
Cyclic AMP (cAMP) Accumulation Assay
This functional assay is used to measure the activation of Gs-coupled receptors (V2) by quantifying the intracellular accumulation of cAMP.
Methodology:
-
Cell Culture: Cells expressing the V2 receptor are cultured in 96-well plates.
-
Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with various concentrations of an agonist (e.g., AVP). For antagonist testing, cells are pre-incubated with the antagonist before the addition of the agonist.
-
Detection: The reaction is stopped, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[1][19][20][21] In this format, cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Standard curves are used to quantify the cAMP concentration, and dose-response curves are generated to determine the EC50 of the agonist. For antagonists, the assay is performed in the presence of a fixed concentration of agonist, and the IC50 of the antagonist is determined.[22]
Conclusion
This compound is a highly potent and selective antagonist of the V1a vasopressin receptor, effectively blocking the downstream signaling cascade initiated by endogenous vasopressin. In contrast, endogenous vasopressin is a non-selective agonist that activates all three receptor subtypes (V1a, V1b, and V2), leading to a wide range of physiological responses. The distinct pharmacological profiles of these two molecules, as detailed in this guide, underscore their respective roles as a crucial physiological regulator and a valuable pharmacological tool. The provided experimental protocols offer a foundation for researchers to further investigate the intricate vasopressin system and develop novel therapeutics targeting its components.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
- 6. Vasopressin V1B receptor, Arginine Vasopressin Receptor 3 or AVPR1B Antibody [neuromics.com]
- 7. Tocris Bioscience this compound 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 8. Pharmacological evaluation of d(CH2)5Tyr(Me)AVP as an antagonist of vasopressin-induced contraction of the isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlled and Cardiac-Restricted Overexpression of the Arginine Vasopressin V1A Receptor Causes Reversible Left Ventricular Dysfunction Through Gαq-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vasopressin and angiotensin induce inositol lipid breakdown in rat adenohypophysial cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vasopressin receptor mediated contraction and [3H]inositol metabolism in rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. resources.revvity.com [resources.revvity.com]
(d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin: A Technical Guide for Neuroscience Research
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
(d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin, also widely known as the Manning compound, is a potent and selective antagonist of the vasopressin V1a receptor. Its ability to block the actions of endogenous arginine vasopressin (AVP) at this receptor subtype has made it an invaluable tool in neuroscience research. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound, including its biochemical properties, its mechanism of action, and its application in studying the role of the V1a receptor in various neurological processes. This document details experimental protocols for its use in in vitro and in vivo studies and presents key quantitative data in a structured format to facilitate research and development.
Introduction
Arginine vasopressin (AVP) is a neuropeptide that plays a crucial role in a wide array of physiological and behavioral processes, including social recognition, anxiety, and aggression. These effects are mediated through its interaction with specific G protein-coupled receptors (GPCRs), namely the V1a, V1b, and V2 receptors. The V1a receptor, in particular, is densely expressed in brain regions associated with social behavior and emotional regulation, making it a key target for neuroscience research.
(d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin was developed as a selective antagonist for the V1a receptor, allowing for the specific investigation of its functions. Its chemical modifications, including the substitution at position 1 with β-mercapto-β,β-cyclopentamethylenepropionic acid and a methylated tyrosine at position 2, confer high affinity and selectivity for the V1a receptor. This guide will delve into the technical details of utilizing this compound as a research tool.
Biochemical Profile and Physical Properties
(d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin is a synthetic nonapeptide analog of vasopressin. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C52H74N14O12S2 | [1][2] |
| Molecular Weight | 1151.38 g/mol | [2][3] |
| CAS Number | 73168-24-8 | [2][3] |
| Appearance | White solid | |
| Solubility | Soluble in water (to 2 mg/ml) | [3] |
| Purity | Typically ≥95% (as determined by HPLC) | [3] |
| Storage | Store at -20°C | [3] |
| Synonyms | Manning compound, [Pmp1, Tyr(OMe)2, Arg8] Vasopressin, SKF 100273, d(CH2)5Tyr(Me)AVP | [2][4][5][6] |
Mechanism of Action: V1a Receptor Antagonism and Signaling Pathway
(d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin exerts its effects by competitively blocking the binding of arginine vasopressin to the V1a receptor. The V1a receptor is a Gq protein-coupled receptor. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. By blocking AVP binding, (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin inhibits this entire signaling cascade.
Quantitative Data
The following tables summarize the key quantitative data for (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin from various in vitro studies.
Table 1: In Vitro Receptor Binding Affinity
| Receptor | Species | Preparation | Radioligand | Ki (nM) [95% CI] | Reference(s) |
| V1aR | Hamster | Brain sections | [125I]linear vasopressin antagonist | 6.87 [4.0-11.9] | [7] |
| OTR | Hamster | Brain sections | [125I]ornithine vasotocin (B1584283) analogue | 213.8 [117.3-392.7] | [7] |
Table 2: In Vitro Functional Antagonism
| Assay | Cell Type/Tissue | Agonist | IC50 (nM) | Reference(s) |
| Inhibition of intracellular Ca2+ increase | Not specified | Vasopressin | 5 | [3][8][9] |
| Inhibition of intracellular Ca2+ increase | Not specified | Oxytocin | 30 | [3][8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin.
In Vitro Radioligand Competition Binding Assay
This protocol is adapted from methodologies used for GPCR binding assays.
Objective: To determine the binding affinity (Ki) of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin for the V1a receptor.
Materials:
-
Cell membranes expressing the V1a receptor (e.g., from CHO-K1 cells stably expressing human V1aR).
-
Radioligand: e.g., [3H]-Arginine Vasopressin or a selective 125I-labeled V1a antagonist.
-
(d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin (unlabeled competitor).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the V1a receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A range of concentrations of unlabeled (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin.
-
A fixed concentration of the radioligand (typically at its Kd value).
-
Membrane preparation (e.g., 20-40 µg of protein per well).
-
For total binding wells, add buffer instead of the unlabeled competitor.
-
For non-specific binding wells, add a high concentration of a non-radioactive V1a ligand (e.g., 1 µM AVP).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Intracellular Calcium Mobilization Assay
This protocol is based on the use of the ratiometric fluorescent Ca2+ indicator Fura-2 AM.
Objective: To determine the potency (IC50) of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin in inhibiting AVP-induced intracellular calcium increase.
Materials:
-
Cells expressing the V1a receptor (e.g., cultured rat dorsal root ganglion cells or a stable cell line).
-
Fura-2 AM.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+.
-
Arginine Vasopressin (AVP).
-
(d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin.
-
Fluorescence plate reader or microscope with dual-wavelength excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.
Procedure:
-
Cell Culture: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS containing a low concentration of Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove extracellular dye.
-
-
Antagonist Pre-incubation: Add different concentrations of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Inject a fixed concentration of AVP (typically the EC80) into the wells.
-
Continue to record the fluorescence ratio (F340/F380) over time to measure the change in intracellular Ca2+.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
Determine the peak response after AVP addition for each antagonist concentration.
-
Plot the percentage of inhibition of the AVP response against the logarithm of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Assessment of Anxiolytic-like Effects
This protocol describes a general procedure for investigating the anxiolytic-like effects of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin using the elevated plus-maze test in rats following intracerebroventricular administration.
Objective: To determine if blocking central V1a receptors with (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin produces anxiolytic-like effects.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar).
-
(d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin dissolved in sterile saline or artificial cerebrospinal fluid (aCSF).
-
Vehicle control (saline or aCSF).
-
Stereotaxic apparatus for surgery.
-
Guide cannulae and internal infusion cannulae.
-
Infusion pump.
-
Elevated plus-maze apparatus.
-
Video tracking software.
Procedure:
-
Surgical Implantation of Cannulae:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula aimed at a lateral ventricle. Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least one week.
-
-
Intracerebroventricular (ICV) Infusion:
-
On the day of the experiment, gently restrain the animal.
-
Insert the internal infusion cannula into the guide cannula.
-
Connect the infusion cannula to a syringe pump and infuse a small volume (e.g., 1-5 µl) of either the vehicle or a solution of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin over a period of several minutes.
-
Leave the infusion cannula in place for a short period to allow for diffusion before removing it.
-
-
Elevated Plus-Maze (EPM) Test:
-
A set time after the infusion (e.g., 15-30 minutes), place the rat in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the rat to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms, without a significant change in total locomotor activity.
-
Compare the data from the antagonist-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
(d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin is a cornerstone tool for dissecting the role of the V1a receptor in the central nervous system. Its high selectivity and potency make it an ideal antagonist for a wide range of in vitro and in vivo applications. This guide has provided a detailed overview of its properties, mechanism of action, and key experimental protocols. By utilizing the information and methodologies presented here, researchers can effectively employ this compound to further unravel the complex roles of vasopressin in neuroscience and to aid in the development of novel therapeutics targeting the vasopressin system.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. brainvta.tech [brainvta.tech]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. The effects of intra-cerebral drug infusions on animals' unconditioned fear reactions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O-methyl-L-tyrosine)-8-L-arginine- | C52H74N14O12S2 | CID 9833460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 9. Elevated plus maze protocol [protocols.io]
Methodological & Application
Application Notes and Protocols for (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, also known as SKF 100273, is a potent and selective synthetic antagonist of the vasopressin V1A receptor. This peptide analog is a valuable tool for investigating the physiological and pathological roles of the V1A receptor, which is involved in vasoconstriction, neurotransmission, and social behaviors.[1][2] Its antagonist activity at the V1A receptor makes it a subject of interest for potential therapeutic applications in conditions characterized by elevated vasopressin levels or V1A receptor activation. This document provides detailed experimental protocols for the in vitro and in vivo characterization of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C52H74N14O12S2 | |
| Molecular Weight | 1151.38 g/mol | |
| Sequence | Pmp-Tyr(Me)-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 (Disulfide bridge: 1-6) | |
| Synonyms | SKF 100273 | |
| Solubility | Soluble to 2 mg/ml in water | |
| Storage | Store at -20°C |
In Vitro Activity
The primary in vitro activity of this compound is the competitive antagonism of the V1A receptor. This can be quantified through receptor binding assays and functional assays measuring the inhibition of agonist-induced downstream signaling.
| Assay Type | Receptor | Agonist | Parameter | Value | Reference |
| Functional Assay (Calcium Flux) | Vasopressin V1A | Arginine Vasopressin | IC50 | 5 nM | [3][4][5] |
| Functional Assay (Calcium Flux) | Oxytocin | Oxytocin | IC50 | 30 nM | [3][5][6] |
V1A Receptor Signaling Pathway
The vasopressin V1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[1][2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, leading to a variety of cellular responses, including smooth muscle contraction. This compound acts as a competitive antagonist, blocking the binding of vasopressin to the V1A receptor and thereby inhibiting this signaling cascade.
Caption: V1A receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
In Vitro Characterization
This protocol determines the binding affinity of this compound to the V1A receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human V1A receptor
-
[3H]-Arginine Vasopressin (Radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled vasopressin (for non-specific binding).
-
50 µL of the appropriate dilution of this compound or assay buffer.
-
50 µL of [3H]-Arginine Vasopressin (at a concentration near its Kd).
-
100 µL of V1A receptor-expressing cell membranes (5-20 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a V1A receptor agonist.
Materials:
-
CHO or HEK293 cells stably expressing the human V1A receptor
-
This compound
-
Arginine Vasopressin (agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the V1A receptor-expressing cells into 96-well plates and culture overnight.
-
Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound.
-
Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of Arginine Vasopressin (typically EC80) into the wells.
-
Immediately measure the change in fluorescence over time.
-
Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value.
In Vivo Characterization
This protocol assesses the ability of this compound to inhibit the pressor response induced by exogenous vasopressin in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Arginine Vasopressin
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital)
-
Saline solution
-
Catheters for arterial and venous cannulation
-
Pressure transducer and recording system
Procedure:
-
Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for substance administration.
-
Allow the animal to stabilize for at least 30 minutes.
-
Administer a bolus injection of Arginine Vasopressin (e.g., 10 ng/kg) and record the pressor response (increase in mean arterial pressure).
-
After the blood pressure returns to baseline, administer this compound intravenously at the desired dose.
-
After a 15-minute pre-treatment period, re-administer the same dose of Arginine Vasopressin.
-
Record the pressor response and compare it to the initial response.
-
Calculate the percentage inhibition of the vasopressin-induced pressor response.
This protocol evaluates the potential anxiolytic-like effects of this compound in rodents.
Materials:
-
Male Wistar rats or mice
-
This compound
-
Vehicle control (e.g., saline)
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video tracking system
Procedure:
-
Administer this compound or vehicle to the animals (e.g., intraperitoneally) 30 minutes before testing.
-
Place the animal in the center of the elevated plus maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the behavior using a video tracking system.
-
Analyze the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group, without significant changes in total locomotor activity.
Experimental Workflow for Antagonist Characterization
The following diagram illustrates a typical workflow for the characterization of a GPCR antagonist like this compound.
Caption: A general experimental workflow for the characterization of a V1A receptor antagonist.
References
- 1. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 3. This compound, Selective vasopressin V1A antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. Tocris Bioscience this compound 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 6. This compound | 73168-24-8 | Vasopressin Receptor | MOLNOVA [molnova.cn]
Application Notes and Protocols: (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed information and protocols for the in vivo use of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, a potent and selective antagonist of the vasopressin V1A receptor. This document summarizes its primary applications in studying anxiety-related behaviors via intracerebral administration and in antagonizing systemic vasopressor effects. It includes comprehensive experimental protocols, dosage information, and diagrams of the associated signaling pathway and experimental workflows to guide researchers in its effective use.
Chemical and Physical Properties
| Property | Value | Reference |
| Full Name | [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid),2-(O-methyl)tyrosine]arginine-vasopressin | [1] |
| Synonyms | d(CH2)5[Tyr(Me)2]AVP, Manning Compound, SKF-100273 | |
| CAS Number | 73168-24-8 | [2] |
| Molecular Formula | C₅₂H₇₄N₁₄O₁₂S₂ | [2] |
| Molecular Weight | 1151.38 g/mol | [2] |
| Appearance | Lyophilized solid | |
| Solubility | Soluble in water (up to 2 mg/mL) | [2] |
| Storage | Store lyophilized at -20°C | [2] |
Biological Activity
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin is a highly selective and potent competitive antagonist of the vasopressin V1A receptor (V1aR). It exhibits significantly lower affinity for the V2 and oxytocin (B344502) receptors. In vitro, it effectively inhibits vasopressin-induced increases in intracellular calcium, with an IC₅₀ of 5 nM for the V1A receptor and 30 nM for the oxytocin receptor.[1] In vivo, its primary documented applications are the potent and prolonged antagonism of the vasopressor effects of arginine vasopressin (AVP) and the induction of anxiolytic-like effects when administered directly into specific brain regions.[1]
In Vivo Dosage and Administration
The dosage and administration route for (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin are highly dependent on the experimental model and the intended physiological effect. Two primary applications have been described in the literature: antagonism of vasopressor activity (systemic administration) and modulation of anxiety-like behavior (intracerebral administration).
Systemic Administration for Vasopressor Antagonism
This application is aimed at blocking the vasoconstrictive effects of vasopressin.
| Species | Route | Dosage | Experimental Model | Reference |
| Dog | Intravenous (i.v.) | 1 - 5 µg/kg | Antagonism of AVP-induced coronary artery constriction | |
| Rat | Intravenous (i.v.) | 5 µg | Antagonism of exogenous vasopressin-induced blood pressure increase |
Intracerebral Administration for Anxiety Models
This application focuses on investigating the role of the V1A receptor in specific brain regions related to anxiety and fear. The most detailed protocols involve direct microinfusion into the hippocampus.
| Species | Route | Brain Region | Dosage (per side) | Experimental Model | Reference |
| Rat | Microinfusion | Dorsal Hippocampus | 0.5 µg | Elevated Plus-Maze | |
| Rat | Microinfusion | Ventral Hippocampus | 0.5 µg | Elevated Plus-Maze | |
| Rat | Microinfusion | Locus Coeruleus | 10 ng | Cardiovascular response to vasopressin |
Experimental Protocols
Protocol: Intracerebral Microinfusion for Anxiety Studies in Rats
This protocol is based on the methodology for assessing the anxiolytic-like effects of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin by direct infusion into the dorsal or ventral hippocampus, followed by behavioral testing in the elevated plus-maze.
5.1.1 Materials
-
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin
-
Sterile 0.9% saline (vehicle)
-
Male Long-Evans or Sprague-Dawley rats (250-350g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Microinfusion pump and syringes (e.g., 10 µL Hamilton syringe)
-
Guide cannulae (26-gauge) and internal injectors (33-gauge)
-
Dental acrylic
-
Elevated plus-maze apparatus
5.1.2 Surgical Procedure: Cannula Implantation
-
Anesthetize the rat and place it in the stereotaxic apparatus. Ensure the skull is level between bregma and lambda.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull above the target brain regions using a dental drill. The coordinates should be determined based on a standard rat brain atlas (e.g., Paxinos and Watson).
-
Dorsal Hippocampus (representative coordinates): Anteroposterior (AP): -3.8 mm from Bregma; Mediolateral (ML): ±2.5 mm from midline; Dorsoventral (DV): -3.4 mm from skull surface.
-
Ventral Hippocampus (representative coordinates): Anteroposterior (AP): -5.6 mm from Bregma; Mediolateral (ML): ±5.0 mm from midline; Dorsoventral (DV): -6.0 mm from skull surface.
-
-
Lower bilateral guide cannulae to the desired DV coordinate.
-
Secure the cannulae to the skull using dental acrylic and anchor screws.
-
Insert dummy cannulae into the guide cannulae to maintain patency.
-
Allow the animals to recover for at least one week post-surgery.
5.1.3 Drug Preparation and Microinfusion
-
Prepare a stock solution of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin by dissolving it in sterile 0.9% saline. A typical concentration for a 0.5 µg dose in a 0.5 µL volume is 1 µg/µL.
-
On the day of the experiment, gently restrain the rat and remove the dummy cannulae.
-
Insert the internal injectors, which should extend 1 mm beyond the tip of the guide cannulae, into the guide cannulae.
-
Connect the injectors to the microinfusion pump.
-
Infuse 0.5 µL of the antagonist solution (or vehicle) into each hemisphere over a period of 60 seconds.
-
Leave the injectors in place for an additional 60 seconds to allow for diffusion and to minimize backflow.
-
Replace the dummy cannulae.
5.1.4 Behavioral Testing: Elevated Plus-Maze
-
Approximately 10 minutes after the microinfusion, place the rat in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or manual scoring.
-
An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated control group.
5.1.5 Histological Verification
-
At the end of the study, euthanize the rats and perfuse them with saline followed by 4% paraformaldehyde.
-
Remove the brains and section them coronally.
-
Stain the sections (e.g., with cresyl violet) to verify the placement of the injector tips within the target hippocampal regions.
Protocol: Systemic Injection for Vasopressor Antagonism in Rats
This protocol outlines the procedure for evaluating the ability of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin to block the hypertensive effects of exogenously administered vasopressin.
5.2.1 Materials
-
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin
-
Arginine Vasopressin (AVP)
-
Sterile 0.9% saline
-
Conscious, normotensive rats instrumented with arterial catheters for blood pressure monitoring.
-
Data acquisition system to record blood pressure and heart rate.
5.2.2 Procedure
-
Allow the catheterized rat to acclimate to the testing environment.
-
Record a stable baseline blood pressure and heart rate.
-
Administer a bolus intravenous (i.v.) injection of AVP (e.g., 10-50 ng/kg) and record the pressor response.
-
After the blood pressure has returned to baseline and stabilized, administer an i.v. bolus of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin (e.g., 5 µg).
-
After a set period (e.g., 5-15 minutes), challenge the animal again with the same dose of AVP.
-
Record the pressor response to AVP in the presence of the antagonist.
-
A successful antagonism is demonstrated by a significant attenuation or complete blockade of the AVP-induced increase in blood pressure.
Signaling Pathway and Workflow Diagrams
V1A Receptor Signaling Pathway
The V1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit.[3] Binding of arginine vasopressin (AVP) to the V1A receptor initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent rise in cytosolic Ca²⁺, along with DAG-mediated activation of Protein Kinase C (PKC), leads to various downstream cellular effects, most notably the contraction of vascular smooth muscle. (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin acts as a competitive antagonist, binding to the V1A receptor and preventing AVP from initiating this cascade.
Experimental Workflow: Intracerebral Microinfusion
The following diagram outlines the key steps involved in an in vivo study using intracerebral microinfusion of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin to investigate its effects on anxiety-like behavior in rats.
References
Application Notes and Protocols for (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, also known as SKF 100273, is a potent and selective antagonist of the vasopressin V1A receptor (AVPR1A).[1][2][3][4] The V1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of vascular tone, blood pressure, and social behaviors.[5][6] Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V1A receptor couples to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade.[5][7][8] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration, which mediates downstream cellular responses such as smooth muscle contraction.[5][7][9]
Given its selective V1A antagonism, this compound is a valuable tool for studying the physiological roles of the V1A receptor and for the development of novel therapeutics targeting this receptor. These application notes provide detailed protocols for designing and performing cell-based assays to characterize the antagonist activity of this compound. The primary assay described is a calcium mobilization assay, a direct and robust method for quantifying the inhibition of V1A receptor signaling. Additionally, a cAMP assay protocol is included to demonstrate the specificity of the compound by confirming its lack of activity on the V2 vasopressin receptor, which signals through the Gs/cAMP pathway.[10][11][12]
Signaling Pathways
The distinct signaling pathways of the V1A and V2 vasopressin receptors are critical for designing specific cell-based assays. The V1A receptor, the target for this compound, signals through the Gq pathway, leading to calcium mobilization. In contrast, the V2 receptor couples to Gs, leading to the production of cyclic AMP (cAMP).
Caption: V1A receptor signaling pathway.
Experimental Protocols
Calcium Mobilization Assay for V1A Receptor Antagonism
This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a V1A receptor agonist.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human V1A receptor.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: 96-well or 384-well black, clear-bottom microplates.
-
Agonist: Arginine Vasopressin (AVP).
-
Antagonist: this compound.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Probenecid (optional but recommended): Anion transport inhibitor to improve dye retention.[13][14]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling (e.g., FlexStation or FLIPR).[9][13][14][15]
Experimental Workflow:
Caption: Workflow for the calcium mobilization antagonist assay.
Protocol:
-
Cell Plating: Seed V1A-expressing cells into a 96-well black, clear-bottom plate at a density that will yield a confluent monolayer on the day of the assay. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Probenecid can be included to improve dye retention.[13][14] Aspirate the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of AVP at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Antagonist Addition: After the dye-loading incubation, add the serially diluted antagonist to the respective wells. Include wells with vehicle control. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the assay plate in a fluorescence microplate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Agonist Stimulation: After establishing a stable baseline fluorescence reading, use the instrument's automated liquid handling to add the EC80 concentration of AVP to all wells simultaneously.
-
Data Acquisition: Continue to record fluorescence for at least 2 minutes after agonist addition to capture the peak calcium response.
-
Data Analysis: The antagonist activity is determined by the reduction in the peak fluorescence signal in the presence of the antagonist compared to the control (agonist alone). Calculate the percent inhibition for each antagonist concentration and plot a dose-response curve to determine the IC50 value.
cAMP Assay for V2 Receptor Specificity
This assay is designed to confirm that this compound does not interact with the V2 vasopressin receptor, which signals through the Gs-cAMP pathway.
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human V2 receptor.
-
Culture Medium: As described for the V1A assay.
-
Assay Plate: 96-well or 384-well solid white microplates.
-
Agonist: Desmopressin (dDAVP) or Arginine Vasopressin (AVP).
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercial kit based on principles such as HTRF, luminescence, or ELISA (e.g., Promega cAMP-Glo™ Assay).[16][17][18]
-
Stimulation Buffer: Provided in the cAMP assay kit or a similar buffer containing a phosphodiesterase inhibitor like IBMX.
-
Instrumentation: A microplate reader compatible with the chosen cAMP assay kit (luminometer, fluorescence reader, etc.).
Protocol:
-
Cell Plating: Seed V2-expressing cells into a 96-well white plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound. Also, prepare a solution of a V2 agonist (e.g., dDAVP) at its EC80 concentration.
-
Cell Treatment: Aspirate the culture medium and add stimulation buffer. Then, add the test compound or vehicle control to the wells. Incubate for a period recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
Agonist Stimulation: Add the V2 agonist to the appropriate wells to stimulate cAMP production.
-
cAMP Detection: Following the agonist stimulation, perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit.[16][17][18][19] This typically involves cell lysis and the addition of detection reagents.
-
Signal Measurement: Read the plate on the appropriate instrument.
-
Data Analysis: Compare the cAMP levels in cells treated with the V2 agonist alone to those co-incubated with this compound. A lack of significant change in the agonist-induced cAMP signal indicates that the test compound does not antagonize the V2 receptor.
Data Presentation
The quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Antagonist Potency at the V1A Receptor
| Compound | Assay Type | Agonist (EC80) | IC50 (nM) | n |
| This compound | Calcium Mobilization | AVP | [Insert Value] | [Insert #] |
| Reference Antagonist | Calcium Mobilization | AVP | [Insert Value] | [Insert #] |
Table 2: Specificity against the V2 Receptor
| Compound | Assay Type | Agonist (EC80) | Concentration Tested (µM) | % Inhibition of Agonist Response | n |
| This compound | cAMP Accumulation | dDAVP | 1 | [Insert Value] | [Insert #] |
| This compound | cAMP Accumulation | dDAVP | 10 | [Insert Value] | [Insert #] |
| Reference V2 Antagonist | cAMP Accumulation | dDAVP | [Insert Value] | [Insert Value] | [Insert #] |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. The calcium mobilization assay is a direct and reliable method for quantifying its antagonist potency at the V1A receptor. The cAMP assay serves as a crucial counterscreen to confirm its selectivity over the V2 receptor. By following these detailed procedures, researchers can accurately determine the pharmacological profile of this and other vasopressin receptor ligands, facilitating their use in further research and drug development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound, Selective vasopressin V1A antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. scbt.com [scbt.com]
- 6. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 7. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 8. innoprot.com [innoprot.com]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 12. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 15. m.youtube.com [m.youtube.com]
- 16. GloSensor™ cAMP Assay Protocol [promega.sg]
- 17. promega.com [promega.com]
- 18. cAMP-Glo™ Assay [promega.kr]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin is a potent and selective antagonist of the vasopressin V1A receptor.[1][2] This synthetic peptide is a valuable tool for in vitro and in vivo studies aimed at understanding the physiological and pathological roles of the V1A receptor, which is involved in vasoconstriction, neurotransmission, and social behaviors.[3][4] These application notes provide detailed protocols for the preparation of this compound for injection, ensuring its proper handling, solubilization, and sterilization for reliable and reproducible experimental outcomes.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1151.38 g/mol | [5] |
| Molecular Formula | C₅₂H₇₄N₁₄O₁₂S₂ | [5] |
| Appearance | Lyophilized white powder | General peptide characteristic |
| Solubility | Soluble up to 2 mg/mL in water | |
| Purity | Typically ≥95% | |
| Storage (Lyophilized) | Store at -20°C | |
| Storage (in solution) | Aliquot and store at -80°C for up to 1 year | [6] |
Reconstitution of Lyophilized Peptide
Proper reconstitution of the lyophilized peptide is critical to ensure its stability and biological activity. The following protocol outlines the recommended procedure.
Materials
-
Lyophilized this compound vial
-
Sterile, pyrogen-free solvent (e.g., sterile water for injection, 0.9% sterile saline, or a suitable sterile buffer)
-
Sterile, low-protein binding polypropylene (B1209903) or glass vials
-
Sterile syringes and needles (or calibrated micropipettes with sterile tips)
-
Vortex mixer and centrifuge (optional)
Protocol
-
Equilibrate: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from entering the vial upon opening.
-
Solvent Selection: Based on the overall charge of the peptide, an appropriate solvent should be chosen. This compound is soluble in water.[7] For biological experiments, sterile water, sterile saline (0.9%), or a buffer such as PBS (phosphate-buffered saline) at a physiological pH is recommended.
-
Reconstitution:
-
Carefully remove the cap from the peptide vial.
-
Using a sterile syringe or pipette, slowly add the calculated volume of the chosen solvent to the vial. To minimize foaming, gently run the solvent down the side of the vial.
-
Gently swirl or rock the vial to dissolve the peptide. If necessary, brief vortexing can be used. Avoid vigorous shaking, as this can cause peptide aggregation or degradation.
-
Visually inspect the solution to ensure the peptide has completely dissolved and the solution is clear.
-
-
Aliquoting and Storage:
-
For long-term storage and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into smaller, single-use sterile vials.
-
Store the aliquots at -80°C. When stored properly, the solution can be stable for up to one year.[6] For short-term storage (days to weeks), aliquots can be stored at -20°C.
-
Preparation for Injection
For in vivo studies, the reconstituted peptide solution must be sterile. The following protocol describes the sterilization of the peptide solution using a syringe filter.
Materials
-
Reconstituted this compound solution
-
Sterile syringe
-
Sterile 0.22 µm syringe filter (low protein binding, e.g., PVDF or PES)
-
Sterile, sealed receiving vial
Protocol
-
Prepare Workspace: Work in a laminar flow hood or a designated clean area to maintain sterility.
-
Draw Solution: Using a sterile syringe, draw up the reconstituted peptide solution.
-
Attach Filter: Securely attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Filter Sterilization:
-
Carefully insert the needle of the syringe filter into the sterile receiving vial.
-
Gently and slowly push the plunger of the syringe to pass the solution through the filter into the sterile vial. Applying excessive pressure can damage the filter membrane.
-
It is important to note that some peptide loss may occur due to adsorption to the filter membrane.[8]
-
-
Final Product: The resulting solution in the receiving vial is sterile and ready for injection.
Experimental Protocols and Data
In Vitro Applications
This compound is a potent antagonist of the V1A receptor and can be used in a variety of in vitro assays to study vasopressin signaling.
Table 2: In Vitro Activity of this compound
| Assay | Cell Type/System | IC₅₀ | Reference |
| Inhibition of vasopressin-induced intracellular calcium increase | In vitro | 5 nM | [1][2] |
| Inhibition of oxytocin-induced intracellular calcium increase | In vitro | 30 nM | [1][2] |
In Vivo Applications
This peptide has been shown to have potent and prolonged antivasopressor activity and can induce anxiolytic-like effects in vivo.[1][7] The exact dosage for in vivo experiments will depend on the animal model, route of administration, and the specific research question. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental setup.
Signaling Pathway and Experimental Workflow
Vasopressin V1A Receptor Signaling Pathway
This compound acts by blocking the V1A receptor, a G-protein coupled receptor (GPCR). The binding of vasopressin to the V1A receptor typically activates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is crucial in mediating the vasoconstrictive effects of vasopressin.[4][9]
Caption: V1A Receptor Signaling Pathway Blockade.
Experimental Workflow for Preparation of Injectable Solution
The following diagram illustrates the overall workflow for preparing this compound for injection.
Caption: Workflow for Injectable Solution Preparation.
References
- 1. This compound | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. This compound | C52H74N14O12S2 | CID 13127203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin | TargetMol [targetmol.com]
- 7. rndsystems.com [rndsystems.com]
- 8. scilit.com [scilit.com]
- 9. Vasopressin receptor - Wikipedia [en.wikipedia.org]
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin for intracerebroventricular (ICV) injection
Application Notes and Protocols for (d(CH₂)₅¹,Tyr(Me)₂,Arg⁸)-Vasopressin
Compound Name: (d(CH₂)₅¹,Tyr(Me)₂,Arg⁸)-Vasopressin Synonyms: d(CH₂)₅[Tyr(Me)]AVP, Manning Compound CAS Number: 73168-24-8 Molecular Formula: C₅₂H₇₄N₁₄O₁₂S₂ Molecular Weight: 1151.38 g/mol
Note on Nomenclature: The designation (d(CH₂)₅¹,Tyr(Me)₂,Arg⁸)-Vasopressin appears to contain a typographical error in some databases. The scientifically accepted nomenclature is (d(CH₂)₅,Tyr(Me)₂,Arg⁸)-Vasopressin, where the '5' denotes a cyclopentamethylene bridge. This document pertains to this corrected structure.
Introduction and Background
(d(CH₂)₅,Tyr(Me)₂,Arg⁸)-Vasopressin, commonly known as the Manning compound, is a potent and selective peptide antagonist of the arginine vasopressin receptor 1A (V1aR).[1][2] Vasopressin is a neuropeptide implicated in a wide range of central and peripheral functions, including social behaviors, anxiety, memory, and blood pressure regulation. The V1a receptor, a G protein-coupled receptor (GPCR), is a key mediator of these effects in the brain.[1]
Intracerebroventricular (ICV) administration of this V1a antagonist allows researchers to directly investigate the central effects of vasopressin signaling blockade. By antagonizing V1a receptors in the central nervous system, this compound serves as a critical tool for elucidating the role of endogenous vasopressin in modulating neural circuits and behaviors such as social recognition, anxiety, and maternal behavior.[1]
Quantitative Data
The following tables summarize the key quantitative parameters for (d(CH₂)₅,Tyr(Me)₂,Arg⁸)-Vasopressin and related compounds.
Table 1: In Vitro Receptor Activity
| Parameter | Species/Assay System | Value | Target Receptor | Notes | Reference |
| IC₅₀ | Unknown (inhibition of vasopressin-induced Ca²⁺ increase) | 5 nM | Vasopressin V1a | --- | [1][2] |
| IC₅₀ | Unknown (inhibition of oxytocin-induced Ca²⁺ increase) | 30 nM | Oxytocin (B344502) | Demonstrates selectivity for V1a over oxytocin receptors. | [1][2] |
| IC₅₀ | Isolated Rat Caudal Artery Rings | 1.55 nM | Vasopressin V1a | Inhibition of vasopressin-induced contraction. | |
| Kᵢ | Male Syrian Hamster Brain Membranes | 6.87 nM | Vasopressin V1a | --- | [3] |
| Kᵢ | Male Syrian Hamster Brain Membranes | 213.8 nM | Oxytocin | Demonstrates ~31-fold selectivity for V1a over oxytocin receptors in this species. | [3] |
Table 2: Example In Vivo ICV Dosage Regimens
| Species | Dose/Regimen | Vehicle | Application/Effect Studied | Notes | Reference |
| Rat | 1.0 ng/hr and 1.25 ng/hr (continuous infusion) | Saline | Maternal Memory | Doses delivered via osmotic minipump. Higher doses did not show increased effect. | |
| Rat | 2.5, 25, and 50 ng (bolus injection) | Not specified | Male Copulatory Behavior | Study used a closely related oxytocin antagonist, d(CH₂)₅Tyr(Me)-Orn⁸-vasotocin. Provides a relevant dose range. | [4] |
| Rat | 0.1, 0.5, and 1 µg (bolus injection) | Ringer's Solution | Non-contact Penile Erections | Study used a closely related oxytocin antagonist, d(CH₂)₅Tyr(Me)₂-Orn⁸-vasotocin. Provides a relevant dose range. | [5][6] |
Signaling Pathway and Experimental Workflow
Signaling Pathway
(d(CH₂)₅,Tyr(Me)₂,Arg⁸)-Vasopressin acts by competitively blocking the V1a receptor, thereby inhibiting the downstream signaling cascade initiated by endogenous arginine vasopressin (AVP). The canonical V1aR pathway involves coupling to Gαq/11 proteins, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC), respectively.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the central effects of (d(CH₂)₅,Tyr(Me)₂,Arg⁸)-Vasopressin using ICV administration in rodents.
Experimental Protocols
Protocol 1: Preparation of (d(CH₂)₅,Tyr(Me)₂,Arg⁸)-Vasopressin for ICV Injection
This protocol provides a general guideline. Concentrations should be optimized based on the specific experimental paradigm and dosages reported in the literature (see Table 2).
Materials:
-
(d(CH₂)₅,Tyr(Me)₂,Arg⁸)-Vasopressin (lyophilized powder)
-
Sterile vehicle (e.g., 0.9% saline, artificial cerebrospinal fluid (aCSF), or Ringer's solution)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
Procedure:
-
Reconstitution: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the peptide in the chosen sterile vehicle to create a stock solution (e.g., 1 mg/mL). A supplier note indicates solubility up to 2 mg/mL in water. For reconstitution, add the vehicle, gently vortex, and visually inspect to ensure complete dissolution.
-
Aliquot and Store: Aliquot the stock solution into sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it to the final desired concentration for injection using the same sterile vehicle. Keep the working solution on ice.
Note on Stability: While data for this specific antagonist is limited, endogenous vasopressin is known to be less stable in whole blood and plasma than other peptides.[7] It is recommended to use freshly prepared solutions for injection and minimize the time the peptide is kept at room temperature.
Protocol 2: Intracerebroventricular (ICV) Cannula Implantation Surgery (Rodent Model)
This protocol describes a standard stereotaxic surgery for implanting a guide cannula into a lateral ventricle. All procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Anesthetic (e.g., isoflurane) and vaporizer
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula (e.g., 26-gauge) and dummy cannula
-
Anchor screws (e.g., stainless steel jewelry screws)
-
Dental cement
-
Standard surgical tools (scalpel, forceps, etc.)
-
Antiseptic solution and sterile swabs
-
Analgesics (for pre- and post-operative care)
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic frame. Ensure the head is level between bregma and lambda.
-
Administer pre-operative analgesia as per approved protocols. Shave the scalp and sterilize the surgical area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.
-
Coordinate Identification: Identify the bregma suture landmark. Determine the stereotaxic coordinates for the lateral ventricle.
-
Typical Rat Coordinates (from Bregma): AP: -0.8 to -1.0 mm; ML: ±1.5 mm
-
Typical Mouse Coordinates (from Bregma): AP: -0.3 to -0.5 mm; ML: ±1.0 mm
-
-
Drilling: Drill a hole at the target coordinates for the guide cannula. Drill additional holes for the anchor screws, avoiding sutures and major blood vessels.
-
Implantation: Insert the anchor screws. Slowly lower the guide cannula to the target depth.
-
Typical Rat Depth (from skull surface): DV: -3.5 to -4.0 mm
-
Typical Mouse Depth (from skull surface): DV: -2.0 to -2.5 mm
-
-
Fixation: Apply dental cement to the skull, embedding the base of the cannula and the anchor screws to secure the implant.
-
Post-Operative Care: Insert a dummy cannula to keep the guide patent. Administer post-operative analgesia and monitor the animal closely during recovery (typically 7-10 days) before any experiments.
Protocol 3: ICV Microinjection Procedure
Materials:
-
Prepared antagonist solution
-
Internal injector cannula (sized to extend 0.5-1.0 mm beyond the guide cannula)
-
Microinjection pump and syringe
-
Tubing to connect the syringe to the injector
Procedure:
-
Animal Handling: Gently restrain the conscious animal. For animals accustomed to the procedure, this can often be done with minimal stress.
-
Cannula Preparation: Remove the dummy cannula from the guide cannula.
-
Injection: Insert the internal injector cannula into the guide. Infuse the antagonist solution at a slow, controlled rate (e.g., 0.2-0.5 µL/min) using the microinjection pump.
-
Typical Injection Volume: 1-2 µL for rats; 0.5 µL for mice.
-
-
Diffusion Period: After the infusion is complete, leave the injector cannula in place for an additional 60-90 seconds to minimize backflow up the cannula track.
-
Final Steps: Slowly withdraw the injector and replace the dummy cannula. Return the animal to its home cage and proceed with the planned behavioral or physiological assessment.
-
Verification: At the end of the study, it is crucial to verify cannula placement by injecting a dye (e.g., Evans blue) and performing histological analysis of brain sections.
References
- 1. (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 2. This compound, Selective vasopressin V1A antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 3. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oxytocin antagonist d(CH2)5Tyr(Me)-Orn8-vasotocin inhibits male copulatory behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The oxytocin antagonist d(CH2)5Tyr(Me)2-Orn8-vasotocin reduces non-contact penile erections in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of ex vivo stability of copeptin and vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin is a potent and selective synthetic antagonist of the Arginine Vasopressin Receptor 1A (V1aR). Its high affinity and specificity for the V1a receptor make it an invaluable pharmacological tool for investigating the role of the vasopressin system in regulating a wide array of social behaviors. This document provides detailed application notes, experimental protocols, and supporting data for the use of this antagonist in behavioral research, with a focus on the social recognition paradigm in rodents.
Mechanism of Action: V1a Receptor Antagonism
The V1a receptor is a G protein-coupled receptor (GPCR) predominantly linked to the Gq/11 signaling cascade. Upon binding of the endogenous ligand, Arginine Vasopressin (AVP), the V1a receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC). This signaling pathway is crucial for mediating the effects of vasopressin on social behaviors such as social recognition, anxiety, and aggression.[1] this compound acts by competitively binding to the V1a receptor, thereby preventing the downstream signaling cascade initiated by AVP.
Figure 1. V1a Receptor Signaling Pathway and Antagonism.
Applications in Behavioral Research
This V1a receptor antagonist is a critical tool for elucidating the role of vasopressin in various social and emotional behaviors, including:
-
Social Recognition and Memory: Blocking V1a receptors in specific brain regions, such as the lateral septum, has been shown to impair the ability of rodents to recognize previously encountered conspecifics.[1]
-
Anxiety and Depression: The vasopressin system is implicated in the regulation of anxiety-like behaviors, and V1a antagonists are being investigated for their potential anxiolytic effects.
-
Aggression: V1a receptors in brain areas like the anterior hypothalamus are involved in modulating aggressive behaviors.
-
Pair Bonding: In monogamous species, V1a receptor signaling is essential for the formation of social bonds.
Quantitative Data Summary
The administration of this compound into the lateral septum of adult rats has been demonstrated to impair social recognition. In a typical social discrimination test, rats treated with a vehicle will spend significantly more time investigating a novel conspecific compared to a familiar one. However, when the V1a receptor is blocked by the antagonist, this preference for the novel rat is diminished, indicating a deficit in social memory.
| Treatment Group | Mean Investigation Time of Familiar Rat (s) | Mean Investigation Time of Novel Rat (s) | Statistical Significance (Novel vs. Familiar) | Reference |
| Vehicle (Saline) | 25 ± 3 | 45 ± 4 | p < 0.05 | Hypothetical Data based on Veenema et al., 2011 |
| (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin (10 ng) | 30 ± 4 | 32 ± 5 | Not Significant | Hypothetical Data based on Veenema et al., 2011 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of expected results based on published findings. Researchers should generate their own data for specific experimental conditions.
Experimental Protocols
Drug Preparation
-
Compound: this compound
-
Solubility: The compound is soluble in sterile saline or artificial cerebrospinal fluid (aCSF).
-
Preparation of Stock Solution (e.g., 1 µg/µL):
-
Aseptically weigh 1 mg of the lyophilized peptide.
-
Dissolve in 1 mL of sterile 0.9% saline to create a 1 mg/mL (1 µg/µL) stock solution.
-
Vortex gently to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the lyophilized peptide and stock solutions at -20°C.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration (e.g., 10 ng/µL) with sterile saline or aCSF.
Social Recognition Test in Adult Rats
This protocol is adapted from established methods for assessing social memory in rodents.
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley, 250-300g) and juvenile male conspecifics (25-30 days old). House animals under a 12:12 light/dark cycle with ad libitum access to food and water.
-
Surgery (Stereotaxic Implantation of Guide Cannula):
-
Anesthetize the adult rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Place the rat in a stereotaxic frame.
-
Implant a guide cannula (e.g., 26-gauge) aimed at the lateral septum. Typical coordinates for the lateral septum in adult rats are: Anteroposterior (AP): +0.2 mm from Bregma; Mediolateral (ML): ±0.6 mm from the midline; Dorsoventral (DV): -3.5 mm from the skull surface.
-
Secure the cannula with dental cement and place a dummy cannula to maintain patency.
-
Allow at least one week for recovery before behavioral testing.
-
-
Experimental Procedure:
-
Habituation: Handle the adult rats for several days leading up to the experiment. On the test day, habituate the adult rat to the testing cage (a clean, standard shoebox cage) for 30 minutes.
-
Drug Infusion: Gently restrain the rat and remove the dummy cannula. Infuse either vehicle (e.g., 0.5 µL of sterile saline) or the V1a antagonist (e.g., 10 ng in 0.5 µL of saline) into the lateral septum over 1 minute using an infusion pump. Leave the injector in place for an additional minute to allow for diffusion.
-
T1 (Acquisition Trial): 15-20 minutes after the infusion, introduce a juvenile rat into the cage for a 4-minute interaction period. Record the total time the adult rat spends investigating the juvenile (sniffing the head, anogenital region, and torso).
-
Inter-Exposure Interval (IEI): Return both rats to their home cages. A 30-60 minute IEI is typically used.
-
T2 (Retrieval Trial): Place the adult rat back in the testing cage. Introduce the now-familiar juvenile from T1 along with a novel juvenile. Record the time the adult rat spends investigating each juvenile over a 4-minute period. A decrease in investigation time towards the familiar juvenile compared to the novel one indicates social recognition.
-
Figure 2. Experimental Workflow for the Social Recognition Test.
Conclusion
This compound is a highly effective and selective tool for probing the function of the V1a receptor in behavioral neuroscience. Its utility in paradigms such as the social recognition test allows for the targeted investigation of the neural circuits underlying social memory and related behaviors. Careful adherence to the described protocols for drug preparation and behavioral testing will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of the vasopressin system's role in brain function and behavior.
References
Application Notes and Protocols: (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, also known as SKF 100273, is a potent and selective antagonist of the vasopressin V1A receptor.[1] This synthetic analog of arginine vasopressin (AVP) is a valuable tool for investigating the physiological and pathological roles of the V1A receptor, particularly in the regulation of smooth muscle tone.[1] The V1A receptor, a G protein-coupled receptor (GPCR), is primarily expressed on vascular smooth muscle cells and mediates vasoconstriction.[2] Upon activation by AVP, the V1A receptor initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent smooth muscle contraction.[3] Understanding the interaction of antagonists like (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin with this pathway is crucial for the development of therapeutics targeting conditions such as hypertension and vasospasm.
These application notes provide detailed protocols for utilizing (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin in smooth muscle contraction assays, specifically focusing on the isolated aortic ring model. The presented data and methodologies will guide researchers in characterizing the antagonist activity of this compound and similar molecules.
Mechanism of Action: Vasopressin V1A Receptor Signaling in Smooth Muscle
Arginine vasopressin mediates its vasoconstrictor effects in smooth muscle primarily through the V1A receptor subtype.[3] The binding of AVP to the V1A receptor activates a heterotrimeric G protein, specifically Gq/11.[2] This activation leads to the dissociation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a primary driver of smooth muscle contraction.[3] (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin selectively binds to the V1A receptor, preventing the binding of AVP and thereby inhibiting this signaling cascade and the subsequent contractile response.[1]
V1A Receptor Signaling Pathway
Quantitative Data
The antagonist activity of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin is characterized by its ability to inhibit AVP-induced smooth muscle contraction. Due to its noncompetitive mode of antagonism in some tissues, presenting an IC50 value is more appropriate than a pA2 value derived from Schild analysis.[1]
| Compound | Agonist | Preparation | Parameter | Value | Reference |
| (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin | Arginine Vasopressin | Isolated Rat Caudal Artery Rings | IC50 | 1.55 nM | [1] |
| (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin | Arginine Vasopressin | Cultured Cells | IC50 (Ca2+ influx) | 5 nM |
Note on Antagonism: Studies on isolated rat caudal artery have shown that (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin acts as a noncompetitive antagonist.[1] This is characterized by a reduction in the maximum response to the agonist in the presence of the antagonist, in addition to a rightward shift of the concentration-response curve.[1] This is in contrast to competitive antagonism, where the maximum response is maintained. Researchers should be aware of this when analyzing their data.
Experimental Protocols
Protocol 1: Isolated Aortic Ring Contraction Assay
This protocol details the procedure for assessing the antagonist effect of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin on AVP-induced contraction of isolated rat thoracic aorta.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Arginine Vasopressin (AVP)
-
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Perform a midline laparotomy and thoracotomy to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in width.
-
-
Mounting the Aortic Rings:
-
Mount each aortic ring in an organ bath chamber containing 10 mL of Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1.5-2.0 g to each ring and allow for an equilibration period of 60-90 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Test:
-
After equilibration, contract the rings with a submaximal concentration of phenylephrine (B352888) (e.g., 1 µM) or KCl (e.g., 60 mM) to check for tissue viability.
-
Once a stable contraction is achieved, wash the tissues to return to baseline tension.
-
-
Antagonist Incubation:
-
Add the desired concentration of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin to the organ baths. For determining the IC50, a range of concentrations should be tested in separate tissue preparations.
-
Incubate the tissues with the antagonist for a predetermined period (e.g., 30 minutes).
-
-
Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for AVP. Start with a low concentration (e.g., 10⁻¹² M) and increase the concentration in a stepwise manner (e.g., half-log increments) until a maximal response is achieved.
-
Allow the response to each concentration to stabilize before adding the next.
-
-
Data Analysis:
-
Record the contractile force generated at each AVP concentration.
-
Express the contractile response as a percentage of the maximal contraction induced by AVP in the absence of the antagonist.
-
Plot the concentration-response curves for AVP in the absence and presence of different concentrations of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin.
-
To determine the IC50, use a fixed, submaximal concentration of AVP (e.g., EC85) and test a range of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin concentrations. The IC50 is the concentration of the antagonist that produces 50% inhibition of the AVP-induced contraction.
-
Aortic Ring Assay Workflow
Conclusion
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin is a valuable pharmacological tool for the in vitro study of V1A receptor function in smooth muscle. The protocols and data presented here provide a framework for researchers to effectively utilize this antagonist in smooth muscle contraction assays. Careful consideration of its noncompetitive antagonist properties is essential for accurate data interpretation. These application notes serve as a comprehensive guide for professionals in pharmacology and drug development investigating the vasopressin system.
References
- 1. Pharmacological evaluation of d(CH2)5Tyr(Me)AVP as an antagonist of vasopressin-induced contraction of the isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterisation of the potent and selective vasopressin V(1A) receptor antagonist 4-[4-(4-Chloro-phenyl)-5-[1,2,3]triazol-2-ylmethyl-4H-[1,2,4]triazol-3-yl]-piperidin-1-yl-(3,5-difluoro-phenyl) methanone (PF-00738245) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin signaling pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin in Social Behavior Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin is a potent and selective antagonist of the vasopressin V1a receptor.[1][2] Arginine vasopressin (AVP) is a neuropeptide that plays a critical role in regulating social behaviors, including social recognition, anxiety, and aggression. The V1a receptor subtype is densely expressed in brain regions associated with social processing, making it a key target for investigating the neural mechanisms underlying social behavior and for the development of novel therapeutics for social deficits observed in neuropsychiatric disorders.[3] These application notes provide detailed protocols for utilizing this compound to study its effects on social recognition and anxiety-like behaviors in rodent models.
Chemical and Pharmacological Properties
| Property | Value | Reference |
| Full Name | [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid),2-(O-methyl)tyrosine]8-arginine-vasopressin | [1] |
| Molecular Formula | C52H74N14O12S2 | [2] |
| Molecular Weight | 1151.38 g/mol | [2] |
| Receptor Specificity | Selective V1a receptor antagonist | [1][2] |
| In Vitro Activity | Inhibits vasopressin-induced intracellular calcium increase (IC50 = 5 nM) | [1][4] |
| In Vivo Effects | Induces anxiolytic-like effects in the dorsal hippocampus | [1] |
| Solubility | Soluble to 2 mg/ml in water | [2] |
| Storage | Store at -20°C | [2] |
Signaling Pathway
The vasopressin V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by vasopressin, the V1a receptor initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and gene expression, influencing various aspects of social behavior. This compound acts by competitively blocking the binding of endogenous vasopressin to the V1a receptor, thereby inhibiting this downstream signaling cascade.
Experimental Workflow
A typical experimental workflow for investigating the effects of this compound on social behavior involves several key stages, from animal preparation and drug administration to behavioral testing and data analysis.
Experimental Protocols
Social Discrimination Test
This protocol is adapted from studies investigating the role of V1a receptors in social recognition.[3] It assesses the ability of a rat to distinguish between a familiar and a novel conspecific.
Materials:
-
This compound
-
Sterile saline or artificial cerebrospinal fluid (aCSF) for vehicle
-
Adult male rats (e.g., Wistar or Sprague-Dawley)
-
Juvenile male rats (as stimuli)
-
Test arena (e.g., a clean home cage or a dedicated open field)
-
Video recording equipment
Procedure:
-
Animal Preparation:
-
Adult male rats should be individually housed at least one week prior to the experiment to increase their motivation for social interaction.
-
For intracerebroventricular (ICV) administration, rats must undergo stereotaxic surgery for cannula implantation targeting a lateral ventricle. Allow at least one week for recovery.
-
-
Habituation:
-
Habituate the adult rats to the test arena for 10-15 minutes on two consecutive days before the test day.
-
-
Drug Administration:
-
Prepare a solution of this compound in sterile saline or aCSF. A typical dose for ICV administration is in the range of 1-10 ng per rat in a volume of 1-5 µl.[3]
-
Administer the antagonist or vehicle solution via the implanted cannula 15-30 minutes before the first exposure to the juvenile rat.
-
-
Testing (Two-Trial Paradigm):
-
Trial 1 (Familiarization): Place a juvenile rat into the home cage of the adult test rat for a 4-minute exposure period.
-
Inter-Exposure Interval (IEI): Remove the juvenile and return it to its home cage. The IEI can be varied to assess effects on short-term (e.g., 30 minutes) or long-term (e.g., 120 minutes) social memory.
-
Trial 2 (Discrimination): After the IEI, place both the familiar juvenile and a novel juvenile into the test arena with the adult rat for a 4-minute period.
-
-
Data Analysis:
-
Record the duration of social investigation (e.g., sniffing of the head, anogenital region, and general body) of each juvenile by the adult rat during Trial 2.
-
Calculate a discrimination index: (Time investigating novel juvenile - Time investigating familiar juvenile) / (Total investigation time).
-
A positive discrimination index indicates successful social recognition. Compare the discrimination indices between the antagonist-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Elevated Plus Maze (EPM) Test (Representative Protocol)
This protocol is a representative procedure for assessing anxiety-like behavior and is based on standard EPM protocols and studies using V1a receptor antagonists.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Adult male rats
-
Elevated plus maze apparatus
-
Video recording and analysis software
Procedure:
-
Animal Preparation:
-
Group-house rats and handle them for several days prior to testing to reduce stress.
-
For ICV administration, follow the surgical procedures outlined in the Social Discrimination Test protocol.
-
-
Habituation:
-
Allow rats to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle. For ICV administration, a dose range of 1-10 ng per rat is suggested based on social behavior studies.[3] For systemic administration (e.g., intraperitoneal), a higher dose would be required, and pilot studies are recommended to determine the optimal dose. Administer the compound 15-30 minutes before the test.
-
-
Testing:
-
Place the rat in the center of the EPM, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Measure the number of entries into the open and closed arms.
-
An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic-like effect.
-
Compare the behavioral parameters between the antagonist-treated and vehicle-treated groups using appropriate statistical analyses.
-
Resident-Intruder Test (Representative Protocol)
This protocol is a representative procedure for assessing social aggression and is based on standard Resident-Intruder protocols.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Adult male rats (for residents and intruders)
-
Large home cage for the resident
-
Video recording equipment
Procedure:
-
Animal Preparation:
-
House the "resident" male rat with a female companion for at least one week to establish territoriality.
-
The "intruder" should be a slightly smaller, unfamiliar male rat.
-
For ICV administration to the resident, follow the surgical procedures outlined previously.
-
-
Habituation:
-
The resident rat is already in its home cage. Allow the intruder to acclimate to a separate holding area in the testing room.
-
-
Drug Administration:
-
Administer this compound or vehicle to the resident rat 15-30 minutes before the introduction of the intruder. A dose range of 1-10 ng per rat via ICV is suggested.[3]
-
-
Testing:
-
Remove the female companion from the resident's cage.
-
Introduce the intruder rat into the resident's cage.
-
Record the interaction for 10 minutes.
-
-
Data Analysis:
-
Score the frequency and duration of aggressive behaviors by the resident, such as lateral threat, clinch attacks, and chasing.
-
Also, score non-aggressive social behaviors like sniffing and grooming.
-
Measure the latency to the first attack.
-
A decrease in aggressive behaviors and an increase in attack latency would suggest an anti-aggressive effect of the antagonist.
-
Compare the behavioral measures between the antagonist-treated and vehicle-treated groups using appropriate statistical methods.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the V1a receptor in mediating social behaviors. The detailed protocols provided herein offer a framework for investigating its effects on social recognition and anxiety-like behaviors in rats. Researchers should optimize dosages and experimental parameters for their specific laboratory conditions and research questions. These studies will contribute to a better understanding of the neurobiology of social behavior and may aid in the development of novel treatments for social impairments in various psychiatric disorders.
References
Application Notes and Protocols for Immunohistochemistry with (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the use of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, a selective vasopressin V1a receptor antagonist, in immunohistochemistry (IHC) for co-localization studies.
Introduction
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin is a potent and selective antagonist of the vasopressin V1a receptor (V1aR).[1][2] The V1a receptor is a G protein-coupled receptor (GPCR) involved in various physiological processes, including the regulation of vascular tone, social behaviors, stress responses, and blood pressure.[1] Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V1a receptor couples to Gq/11 proteins, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][3]
Immunohistochemistry is a powerful technique to visualize the distribution and localization of specific proteins within the context of tissue architecture.[4][5] Co-localization studies, in particular, allow for the simultaneous detection of two or more antigens within the same tissue section, providing insights into potential protein-protein interactions and functional relationships.[6][7] This document outlines a protocol for the co-localization of the V1a receptor with another protein of interest using (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin as a tool for receptor blockade and validation.
Quantitative Data
The following table summarizes the binding affinities and inhibitory concentrations of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin and a related V1a receptor antagonist, Manning compound. This data is crucial for designing experiments and interpreting results.
| Compound | Parameter | Value | Receptor | Species | Reference |
| (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin | IC₅₀ | 5 nM | Vasopressin V1a | In vitro | [1][2] |
| (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin | IC₅₀ | 30 nM | Oxytocin (B344502) | In vitro | [1][2] |
| Manning Compound | Ki | 6.87 nM | Vasopressin V1a | Syrian Hamster | [8][9][10] |
| Manning Compound | Ki | 213.8 nM | Oxytocin | Syrian Hamster | [8][9][10] |
| Arginine Vasopressin (AVP) | Ki | 4.70 nM | Vasopressin V1a | Syrian Hamster | [8][9][10] |
| Oxytocin (OT) | Ki | 495.2 nM | Vasopressin V1a | Syrian Hamster | [8][9][10] |
Signaling Pathway
The binding of Arginine Vasopressin (AVP) to the V1a receptor initiates a signaling cascade that can be blocked by (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin.
Experimental Protocols
Immunohistochemistry Co-localization Workflow
This workflow outlines the key steps for a dual-labeling immunohistochemistry experiment.
References
- 1. scbt.com [scbt.com]
- 2. Probing the V1a vasopressin receptor binding site with pyroglutamate-substituted linear antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 4. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 5. Understand Protein Expression in Tissue with Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 6. System-Wide Immunohistochemical Analysis of Protein Co-Localization | PLOS One [journals.plos.org]
- 7. System-Wide Immunohistochemical Analysis of Protein Co-Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for issues related to the solubility and handling of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, selective antagonist of the vasopressin V1A receptor.[1] Its primary mechanism of action is to block the binding of endogenous vasopressin to the V1A receptor, thereby inhibiting the downstream signaling cascade. This inhibition prevents the vasopressin-induced increase in intracellular calcium concentrations.[1]
Q2: I am having difficulty dissolving the lyophilized this compound powder. What is the recommended solvent?
A2: The recommended starting solvent is sterile, distilled water. This vasopressin analog is soluble in water up to 2 mg/mL.[2] For peptides that are difficult to dissolve, it is recommended to first attempt solubilization in an aqueous solution. If this fails, trying a 10%-30% acetic acid solution or a small amount of Dimethyl sulfoxide (B87167) (DMSO) can be effective.[3]
Q3: Can I use organic solvents to dissolve this peptide?
A3: Yes, if the peptide does not readily dissolve in aqueous solutions, using a small amount of an organic solvent like DMSO to create a concentrated stock solution is a common practice.[3] Subsequently, this stock solution can be slowly diluted with your aqueous buffer to the desired final concentration. A similar vasopressin analog, (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin, has been reported to be soluble in DMSO at a concentration of 10 mM.[4]
Q4: The peptide has been stored for an extended period. Is it still viable?
A4: When stored as a lyophilized powder at -20°C, this compound is expected to be stable. However, for optimal results, it is always recommended to perform a small-scale solubility and activity test before proceeding with critical experiments.
Q5: What is the primary signaling pathway activated by the V1A receptor that this antagonist blocks?
A5: The vasopressin V1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, this activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm and a subsequent increase in intracellular calcium concentration. This compound blocks this entire cascade by preventing the initial binding of vasopressin.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide may have low aqueous solubility due to its hydrophobic modifications. | 1. Try gentle warming of the solution. 2. Briefly sonicate the solution to aid dissolution. 3. If still insoluble, try dissolving in 10-30% acetic acid. 4. As a last resort, dissolve in a minimal amount of DMSO and then slowly dilute with your aqueous buffer.[3] |
| Precipitation occurs upon dilution of DMSO stock into aqueous buffer. | The solubility limit of the peptide in the final aqueous buffer has been exceeded. | 1. Decrease the final concentration of the peptide in the aqueous buffer. 2. Increase the percentage of DMSO in the final solution (be mindful of the tolerance of your assay). 3. Ensure the DMSO stock is added very slowly to the vigorously stirring aqueous buffer. |
| Inconsistent or no biological activity observed in the assay. | 1. Improper reconstitution leading to incorrect concentration. 2. Degradation of the peptide. 3. Issues with the experimental setup. | 1. Re-evaluate the reconstitution protocol and ensure the peptide is fully dissolved. 2. Use a fresh vial of the peptide. 3. Verify the integrity of all other assay components and the cell system. 4. Confirm the correct functioning of the V1A receptor in your cells using a known agonist. |
| High background signal in the assay. | 1. Contamination of the peptide solution. 2. Non-specific binding. | 1. Use sterile techniques for reconstitution and handling. 2. Filter the peptide solution through a 0.22 µm filter. 3. Include appropriate controls in your experiment to assess non-specific effects. |
Quantitative Solubility Data
| Compound | Solvent | Concentration | Source |
| This compound | Water | Up to 2 mg/mL | [2] |
| (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin (a similar analog) | DMSO | 10 mM | [4] |
Experimental Protocols
Reconstitution of Lyophilized this compound
Objective: To prepare a stock solution of the peptide for use in in vitro assays.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
10% Acetic Acid (optional)
-
Dimethyl sulfoxide (DMSO) (optional)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Solubilization (Water):
-
Add the calculated volume of sterile water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to mix. Avoid vigorous shaking.
-
Visually inspect for complete dissolution. If the solution is clear, proceed to step 6.
-
-
Alternative Solubilization (Acetic Acid):
-
If the peptide does not dissolve in water, add a small volume of 10% acetic acid and gently mix.
-
Once dissolved, the solution can be further diluted with the desired aqueous buffer.
-
-
Alternative Solubilization (DMSO):
-
If the peptide remains insoluble, add a minimal volume of DMSO to the vial to completely dissolve the peptide.
-
For use in aqueous assays, this DMSO stock solution must be slowly added dropwise to the stirring aqueous buffer to the final desired concentration.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
In Vitro Calcium Mobilization Assay for V1A Receptor Antagonism
Objective: To determine the inhibitory effect of this compound on vasopressin-induced calcium mobilization in cells expressing the V1A receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human V1A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution
-
Arginine Vasopressin (AVP) as the agonist
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating: Seed the V1A receptor-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes) to allow for dye uptake.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of Arginine Vasopressin (agonist) in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of the this compound antagonist to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Initiate reading and, after establishing a stable baseline, inject the Arginine Vasopressin solution into the wells.
-
Continue to record the fluorescence signal for a few minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the antagonist concentration.
-
Calculate the IC50 value of this compound by fitting the data to a dose-response curve.
-
Visualizations
Caption: Vasopressin V1A Receptor Signaling Pathway and Antagonist Action.
Caption: Workflow for In Vitro V1A Receptor Antagonist Assay.
References
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
For initial reconstitution, it is recommended to use sterile water to a concentration of 2 mg/ml. Subsequent dilutions for experimental use should be made in an appropriate buffer system relevant to the assay.
Q2: What are the optimal storage conditions for this compound in its lyophilized and reconstituted forms?
-
Lyophilized Powder: Store at -20°C for long-term stability (up to 3 years).[1]
-
Aqueous Solution: For short-term storage, keep at 2-8°C. For long-term storage, it is advisable to aliquot the reconstituted solution and store at -80°C to minimize freeze-thaw cycles.[1][2] Repeated freeze-thaw cycles should be avoided as they can lead to peptide aggregation and degradation.[2]
Q3: What are the primary degradation pathways for this compound in aqueous solution?
Peptides like this compound are susceptible to several degradation pathways in aqueous solutions, including:
-
Oxidation: Amino acid residues such as methionine, cysteine, histidine, tyrosine, and tryptophan are prone to oxidation.[3]
-
Hydrolysis: Peptide bonds can be cleaved through hydrolysis, a process that can be accelerated by acidic or basic conditions.[4][5]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation.[3][4]
-
Aggregation: Peptides can aggregate through hydrophobic interactions, especially at higher concentrations or upon changes in pH, temperature, or ionic strength.[3][6]
Q4: How does pH affect the stability of this vasopressin analog?
The pH of the aqueous solution is a critical factor for peptide stability.[2][3] Extreme pH levels can catalyze hydrolysis and deamidation.[2][4] The optimal pH for storage and experimental use should be determined empirically, but for many peptides, a slightly acidic to neutral pH is often preferred.[5] For vasopressin, a pH range of 3.4 to 4.15 has been noted in some stability studies.[7][8]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Peptide degradation due to improper storage or handling. | 1. Ensure the peptide has been stored at the correct temperature and protected from light. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Verify the pH of your experimental buffer. 4. Perform a stability study using a method like HPLC to assess the integrity of your peptide stock.[2] |
| Precipitation or cloudiness observed in the solution | Peptide aggregation or poor solubility. | 1. Confirm that the peptide concentration is not too high for the chosen solvent. 2. The pH of the solution may be near the isoelectric point of the peptide; adjust the pH accordingly. 3. Consider the use of stabilizing excipients such as non-ionic surfactants or specific amino acids.[3] |
| Inconsistent experimental results | Variability in peptide concentration due to adsorption to surfaces. | 1. Use low-protein-binding tubes and pipette tips. 2. Include a carrier protein like Bovine Serum Albumin (BSA) in your buffer if compatible with your assay. 3. Ensure thorough mixing before use. |
| Shift in retention time or appearance of new peaks in HPLC analysis | Chemical modification of the peptide (e.g., oxidation, deamidation). | 1. Prepare fresh solutions and protect them from oxygen by using degassed buffers or purging with nitrogen.[5] 2. Analyze the new peaks using mass spectrometry (MS) to identify the nature of the degradation product.[9][10] 3. Evaluate the impact of light exposure on stability. |
Illustrative Stability Data
The following tables present hypothetical stability data for this compound to serve as a guideline for experimental design. Actual results may vary.
Table 1: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 5.5) over 30 Days
| Temperature | % Purity (Day 0) | % Purity (Day 7) | % Purity (Day 14) | % Purity (Day 30) |
| 4°C | 99.5% | 98.2% | 97.1% | 95.3% |
| 25°C | 99.5% | 92.1% | 85.4% | 72.8% |
| 40°C | 99.5% | 75.6% | 58.3% | 35.1% |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C over 14 Days
| pH | % Purity (Day 0) | % Purity (Day 7) | % Purity (Day 14) |
| 3.0 | 99.5% | 90.3% | 81.2% |
| 5.5 | 99.5% | 92.1% | 85.4% |
| 7.4 | 99.5% | 88.5% | 78.9% |
| 9.0 | 99.5% | 82.7% | 68.4% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for assessing the purity and degradation of this compound.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 10-60% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a 1 mg/mL stock solution of the peptide in water.
-
Dilute the stock solution to 0.1 mg/mL with the appropriate buffer for the stability study.
-
Incubate samples under the desired stress conditions (e.g., different temperatures, pH values).
-
At each time point, withdraw an aliquot and inject it into the HPLC system.
-
Purity is calculated by integrating the peak area of the intact peptide and expressing it as a percentage of the total peak area.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and pathways.
-
Acid Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Incubate the peptide solution in 3% H2O2 at room temperature for 24 hours.
-
Thermal Stress: Incubate the peptide solution at 70°C for 48 hours.
-
Photostability: Expose the peptide solution to light (e.g., ICH option 2) for a specified duration.
-
Analyze all samples by HPLC and LC-MS to identify and characterize degradation products.[9][10][11]
Visualizations
Caption: Key chemical and physical degradation pathways for peptides.
Caption: Workflow for a comprehensive peptide stability study.
Caption: Decision tree for troubleshooting loss of peptide activity.
References
- 1. (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin | TargetMol [targetmol.com]
- 2. peptidesuk.com [peptidesuk.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pepamino.com [pepamino.com]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ashp.org [publications.ashp.org]
- 9. ijsra.net [ijsra.net]
- 10. Peptide Degradation – Mass Analytica [mass-analytica.com]
- 11. researchgate.net [researchgate.net]
Preventing precipitation of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin in buffer solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound is a selective vasopressin V1A receptor antagonist.[1][2] It is a synthetic peptide with a molecular weight of 1151.38 g/mol and the formula C52H74N14O12S2.[1] This peptide is soluble in water up to 2 mg/ml.[1] It is used in research to study the vasopressin system and its role in various physiological processes.
Q2: Why is my this compound precipitating out of solution?
A2: Peptide precipitation can occur for several reasons, including:
-
pH of the buffer: The solubility of peptides is highly dependent on the pH of the solution. Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge.
-
Buffer composition: Certain buffer salts can interact with the peptide and reduce its solubility. For example, phosphate (B84403) buffers can sometimes cause precipitation of peptides.
-
Temperature: Temperature fluctuations can affect peptide solubility. Some peptides are less soluble at lower temperatures.
-
Concentration: Exceeding the solubility limit of the peptide in a particular buffer will lead to precipitation.
-
Improper storage: Repeated freeze-thaw cycles can lead to peptide aggregation and precipitation.[3]
Q3: What is the recommended storage condition for this compound?
A3: For long-term stability, lyophilized this compound should be stored at -20°C.[1][4] Once reconstituted in a buffer, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.[3][4] For short-term storage of a few weeks, a peptide solution can be kept at 4°C.[3]
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Step 1: Initial Solubility Test
Before preparing a large volume of your peptide solution, it is crucial to perform a small-scale solubility test.[5][6][7]
Experimental Protocol: Small-Scale Solubility Test
-
Allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.[6][8]
-
Weigh a small, known amount of the peptide (e.g., 1 mg).
-
Attempt to dissolve the peptide in a small volume of sterile, distilled water. This compound is reported to be soluble in water up to 2 mg/ml.[1]
-
If the peptide does not dissolve in water, proceed to the next steps in this guide.
Step 2: Optimizing the Buffer
The choice of buffer and its pH are critical for maintaining peptide solubility.[9][10]
Recommendations:
-
pH Adjustment: The solubility of peptides is generally lowest at their isoelectric point (pI). To determine the optimal pH, you need to know the net charge of your peptide.
-
Calculating the Net Charge: Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus. Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus. The sequence of this compound is XYFQNCPRG, with modifications.[1] Based on the presence of Arginine (Arg), this peptide is likely to be basic.
-
For Basic Peptides (Net Positive Charge): If the peptide precipitates in neutral buffer, try dissolving it in a slightly acidic buffer (pH 4-6).[4] You can use a dilute solution of acetic acid (e.g., 10%).[5][11]
-
For Acidic Peptides (Net Negative Charge): If the peptide were acidic, a slightly basic buffer (pH 7.5-8.5) would be recommended. A dilute solution of ammonium (B1175870) hydroxide (B78521) (e.g., 1%) could be used.[4]
-
-
Buffer Selection:
-
Start with common biological buffers such as Tris or PBS.[6]
-
If precipitation occurs, consider switching to a different buffer system. For instance, if you are using a phosphate buffer, try a Tris or HEPES buffer.[12] Some studies have shown that phosphate buffers can sometimes catalyze peptide degradation or lead to precipitation.[13]
-
Buffer Optimization Workflow
Caption: Workflow for optimizing buffer conditions to prevent peptide precipitation.
Step 3: Utilizing Solubilizing Agents
If adjusting the buffer is not sufficient, the use of solubilizing agents may be necessary.
-
Organic Solvents: For hydrophobic peptides, a small amount of an organic solvent can aid in dissolution.
-
Dimethyl sulfoxide (B87167) (DMSO): A common choice for dissolving hydrophobic peptides.[7] It is recommended to first dissolve the peptide in a minimal amount of DMSO and then slowly add the aqueous buffer while vortexing.[7]
-
Acetonitrile or Methanol: These can also be used for dissolving hydrophobic peptides.[7]
-
-
Chaotropic Agents: As a last resort, for peptides that tend to aggregate, chaotropic agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used.[7] These agents denature the peptide, so their compatibility with your downstream experiments must be considered.
Step 4: Proper Handling and Storage Techniques
Proper handling and storage are crucial to prevent precipitation over time.
-
Reconstitution: When reconstituting the lyophilized peptide, use a gentle vortex or sonication to aid dissolution.[6] Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Once the peptide is in solution, aliquot it into smaller, single-use volumes to minimize freeze-thaw cycles.[3][4]
-
Storage: Store the aliquots at -20°C or, for longer-term storage, at -80°C.[3]
Summary of Troubleshooting Strategies
| Strategy | Recommendation | Rationale |
| pH Optimization | Adjust the buffer pH away from the peptide's isoelectric point (pI). For basic peptides, use a slightly acidic pH. | Peptide solubility is minimal at its pI.[10] |
| Buffer Selection | If using a phosphate buffer, try switching to Tris or HEPES. | Phosphate ions can sometimes interact with peptides and cause precipitation.[13] |
| Use of Organic Solvents | For hydrophobic peptides, dissolve in a minimal amount of DMSO before adding aqueous buffer. | Organic solvents can help to break up hydrophobic interactions that lead to aggregation.[7][14] |
| Proper Handling | Use gentle vortexing or sonication for dissolution. Aliquot solutions for storage. | Minimizes physical stress on the peptide and prevents degradation from repeated freeze-thaw cycles.[6] |
| Storage Conditions | Store lyophilized peptide at -20°C. Store peptide solutions at -20°C or -80°C.[1][3] | Low temperatures slow down degradation processes. |
Vasopressin V1A Receptor Signaling Pathway
This compound is an antagonist of the Vasopressin V1A receptor. Understanding the signaling pathway of this receptor is important for designing and interpreting experiments. The V1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by vasopressin, couples to Gq/11. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
Caption: Vasopressin V1A receptor signaling pathway and the inhibitory action of the antagonist.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 3. newsday.co.zw [newsday.co.zw]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. genscript.com [genscript.com]
- 8. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. biobasic.com [biobasic.com]
- 12. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 13. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin and what is its primary mechanism of action?
A1: (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin is a potent and selective antagonist of the vasopressin V1A receptor. Its primary mechanism of action is to competitively block the binding of endogenous arginine vasopressin (AVP) to the V1A receptor, thereby inhibiting the downstream signaling cascade. The V1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by AVP, couples to Gq/11 protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]i). By blocking this initial step, (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin prevents the AVP-induced increase in intracellular calcium.
Q2: What are the typical concentrations of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin used in in vitro assays?
A2: The optimal concentration of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin depends on the specific assay and cell type used. However, a good starting point is to use a concentration range around its IC50 value, which is approximately 5 nM for inhibiting vasopressin-induced intracellular calcium increase. For antagonist activity, it is common to pre-incubate cells with a range of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin concentrations before stimulating with an agonist like AVP. A typical concentration range for an IC50 determination would be from 1 pM to 1 µM.
Q3: How should I dissolve and store (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin?
A3: (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin is a peptide and should be handled with care to maintain its stability. For initial stock solutions, it is recommended to dissolve the lyophilized powder in sterile, nuclease-free water. Some suppliers suggest that it is soluble up to 2 mg/ml in water. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. For working solutions, the stock can be further diluted in the appropriate assay buffer.
Q4: Which cell lines are suitable for in vitro experiments with (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin?
A4: Suitable cell lines are those that endogenously or recombinantly express the vasopressin V1A receptor. Several commercially available cell lines are engineered to overexpress the human V1A receptor, making them ideal for high-throughput screening and functional assays. Examples include CHO-K1 (Chinese Hamster Ovary) and HEK293 (Human Embryonic Kidney) cells stably transfected with the human V1A receptor gene (AVPR1A). It is crucial to verify the expression and functionality of the V1A receptor in your chosen cell line before conducting experiments.
Data Presentation
Table 1: Physicochemical Properties of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin
| Property | Value |
| Molecular Formula | C₅₂H₇₄N₁₄O₁₂S₂ |
| Molecular Weight | 1151.38 g/mol |
| Appearance | Lyophilized solid |
| Solubility | Soluble in water (up to 2 mg/ml) |
| Storage | Store lyophilized peptide at -20°C. Store stock solutions in aliquots at -20°C to -80°C. |
Table 2: In Vitro Activity of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin
| Parameter | Value | Assay Conditions |
| IC₅₀ | 5 nM | Inhibition of vasopressin-induced intracellular calcium increase. |
| IC₅₀ | 30 nM | Inhibition of oxytocin-induced intracellular calcium increase. |
| Receptor Selectivity | Selective V1A receptor antagonist |
Experimental Protocols
Detailed Protocol: In Vitro Calcium Flux Assay
This protocol describes how to measure the antagonist effect of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin on AVP-induced calcium mobilization in a V1A-expressing cell line using a fluorescent calcium indicator.
Materials:
-
V1A receptor-expressing cells (e.g., CHO-K1-hV1a)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
(d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin
-
Arginine Vasopressin (AVP)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Plating:
-
The day before the assay, seed the V1A-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer by diluting the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer.
-
Carefully remove the cell culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin in assay buffer at 2x the final desired concentrations.
-
After the dye loading incubation, gently wash the cells twice with 100 µL of assay buffer.
-
Add 50 µL of the diluted (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin solutions to the respective wells. Include a vehicle control (assay buffer alone).
-
Incubate the plate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a 2x concentrated solution of AVP in assay buffer. A concentration that elicits a submaximal response (EC₈₀) is often used to better observe antagonism.
-
Set up the fluorescence plate reader to measure kinetic fluorescence (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add 50 µL of the AVP solution to each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to obtain the response (ΔF/F₀).
-
Determine the peak response for each well.
-
Plot the peak response against the log of the (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low response to AVP agonist | 1. Low V1A receptor expression in cells.2. AVP degradation.3. Incorrect assay buffer composition (e.g., presence of calcium chelators). | 1. Verify V1A receptor expression using techniques like qPCR, Western blot, or radioligand binding.2. Use freshly prepared AVP solutions. Aliquot and store AVP stock solutions at -80°C.3. Ensure the assay buffer contains physiological concentrations of calcium and magnesium and is free of chelating agents. |
| High background fluorescence | 1. Incomplete removal of dye loading buffer.2. Cell death or membrane damage.3. Autofluorescence of the compound. | 1. Ensure thorough but gentle washing of cells after dye loading.2. Check cell viability before and after the assay. Optimize cell handling procedures.3. Run a control plate with the antagonist alone to check for autofluorescence at the assay wavelengths. |
| Inconsistent results between wells/experiments | 1. Uneven cell seeding.2. Pipetting errors.3. Temperature fluctuations.4. Peptide instability in solution. | 1. Ensure a homogenous cell suspension and use appropriate seeding techniques.2. Use calibrated pipettes and consider using automated liquid handlers for better precision.3. Allow all reagents and plates to equilibrate to the assay temperature.4. Prepare fresh dilutions of the peptide for each experiment. Avoid prolonged storage of diluted peptide solutions. |
| (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin shows weak or no antagonist activity | 1. Incorrect concentration range tested.2. Insufficient pre-incubation time.3. Peptide degradation. | 1. Test a wider range of concentrations, from picomolar to micromolar.2. Increase the pre-incubation time with the antagonist to allow for receptor binding equilibrium.3. Check the storage conditions and age of the peptide stock. Consider purchasing a new batch. |
| Precipitation of the peptide in solution | 1. Exceeding the solubility limit.2. Interaction with components in the assay buffer. | 1. Ensure the concentration of the stock and working solutions does not exceed the solubility limit. If necessary, use a small amount of a co-solvent like DMSO for the stock solution, ensuring the final concentration in the assay is not detrimental to the cells.2. Check for compatibility of the peptide with all buffer components. |
Mandatory Visualizations
Caption: V1A Receptor Signaling Pathway and Point of Antagonism.
Caption: Experimental Workflow for Calcium Flux Antagonist Assay.
Technical Support Center: (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the off-target effects of the selective vasopressin V1a receptor antagonist, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin.
Frequently Asked Questions (FAQs)
Q1: What is the known receptor selectivity of this compound?
A1: this compound is a potent and selective antagonist of the vasopressin V1a receptor. Its primary off-target activity has been characterized at the structurally related oxytocin (B344502) receptor. In functional assays, it inhibits vasopressin-induced intracellular calcium increase with an IC50 of 5 nM and oxytocin-induced calcium increase with an IC50 of 30 nM[1][2]. This indicates a 6-fold selectivity for the V1a receptor over the oxytocin receptor.
Q2: What is the expected broader off-target profile of this compound?
A2: While a comprehensive off-target screening panel for this compound is not publicly available, data from structurally related vasopressin V1a receptor antagonists can provide insights. For instance, the V1a antagonist ML389 has demonstrated high selectivity (>1250-fold) against the vasopressin V1b, vasopressin V2, and oxytocin receptors. Furthermore, broad selectivity screening of ML389 against a panel of other receptors, transporters, and ion channels suggested it is generally inactive against a wide array of off-targets[3][4][5]. Given the structural similarities among peptide-based vasopressin antagonists, it is plausible that this compound also possesses a favorable off-target profile, though empirical validation is essential.
Q3: What are the primary signaling pathways activated by vasopressin receptors?
A3: Vasopressin receptors are G protein-coupled receptors (GPCRs) with three main subtypes that signal through different pathways:
-
V1a and V1b receptors: Couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations.
-
V2 receptors: Couple to Gs proteins, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.
This compound primarily antagonizes the Gq/11-mediated calcium signaling of the V1a receptor.
Quantitative Data Summary
The following tables summarize the known in vitro activity of this compound.
Table 1: In Vitro Antagonist Potency
| Target Receptor | Agonist | Assay Type | IC50 (nM) | Reference |
| Vasopressin V1a | Vasopressin | Intracellular Calcium Mobilization | 5 | [1][2] |
| Oxytocin | Oxytocin | Intracellular Calcium Mobilization | 30 | [1][2] |
Table 2: Compound Properties
| Property | Value |
| Molecular Weight | 1151.38 g/mol |
| Formula | C52H74N14O12S2 |
| Solubility | Soluble to 2 mg/ml in water |
| Purity | ≥95% |
| Storage | Store at -20°C |
Experimental Protocols & Troubleshooting
To empirically determine the off-target profile of this compound, a combination of radioligand binding and functional cell-based assays is recommended.
Key Experimental Methodologies
1. Competitive Radioligand Binding Assay for V1a Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the human V1a receptor.
Materials:
-
HEK293 or CHO cell membranes stably expressing the human V1a receptor.
-
[3H]-Arginine Vasopressin ([3H]-AVP) as the radioligand.
-
This compound (test compound).
-
Unlabeled Arginine Vasopressin (for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the V1a-expressing cell membranes on ice and resuspend in binding buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]-AVP (at a final concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of unlabeled AVP (at a final concentration of 1 µM), 50 µL of [3H]-AVP, and 100 µL of membrane suspension.
-
Competitor Binding: 50 µL of serially diluted this compound, 50 µL of [3H]-AVP, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
2. Calcium Flux Functional Assay for V1a Receptor Antagonism
This protocol measures the ability of this compound to inhibit AVP-induced calcium mobilization in cells expressing the V1a receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human V1a receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6 Assay Kit).
-
Probenecid (optional, to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound (test antagonist).
-
Arginine Vasopressin (AVP) (reference agonist).
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the V1a-expressing cells into the black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye-loading solution containing the calcium-sensitive dye in assay buffer (with probenecid, if used), according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock of AVP in assay buffer at a concentration that will give an EC80 response (predetermined from an agonist dose-response curve).
-
Antagonist Incubation: Wash the cells gently with assay buffer to remove excess dye. Add the different concentrations of the test antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add the EC80 concentration of AVP to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects intracellular calcium mobilization.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assay
| Potential Cause | Troubleshooting Step |
| Radioligand concentration too high | Use a radioligand concentration at or below its Kd value. |
| Insufficient filter washing | Increase the number of wash steps (4-5 times) and/or the volume of ice-cold wash buffer. |
| Radioligand sticking to filters | Pre-soak the glass fiber filters in 0.5% polyethyleneimine (PEI) for at least 1 hour before use. |
| Hydrophobic interactions of the peptide | Add 0.1% Bovine Serum Albumin (BSA) to the binding buffer to reduce non-specific binding to the assay plate and membranes. |
| Too much membrane protein | Titrate the amount of membrane protein per well to find the optimal signal-to-noise ratio. |
Issue 2: Low or No Signal in Calcium Flux Assay
| Potential Cause | Troubleshooting Step |
| Low V1a receptor expression | Confirm receptor expression levels in the cell line using techniques like qPCR or Western blot. Use a cell line with confirmed high-level expression. |
| Poor cell health | Ensure cells are healthy, within a low passage number, and not over-confluent. |
| Ineffective dye loading | Optimize dye concentration and incubation time. Ensure the use of a dispersant like Pluronic F-127 if recommended by the dye manufacturer. Check for dye extrusion and consider using probenecid. |
| Agonist (AVP) degradation | Prepare fresh AVP dilutions for each experiment. |
| Antagonist solubility issues | This compound is water-soluble. However, if using other peptide antagonists, ensure complete dissolution. A small amount of DMSO (final concentration <0.1%) can be used, but a vehicle control must be included. |
| Incorrect assay buffer composition | Ensure the assay buffer contains physiological concentrations of calcium and magnesium, as they are crucial for GPCR function. |
Issue 3: Poor Reproducibility with the Peptide Antagonist
| Potential Cause | Troubleshooting Step |
| Peptide degradation | Aliquot the peptide upon reconstitution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. Protect from light. |
| Inaccurate peptide concentration | Ensure accurate weighing and reconstitution of the lyophilized peptide. Use low-protein-binding tubes and pipette tips. |
| Adsorption to labware | Prepare dilutions in buffers containing a carrier protein like 0.1% BSA. Use polypropylene (B1209903) or low-binding microplates and tubes. |
| Variability in incubation times | Use a multichannel pipette or automated liquid handler for consistent timing of reagent additions, especially for the antagonist pre-incubation and agonist stimulation steps. |
Visualizations
Caption: V1a receptor signaling pathway and point of antagonism.
Caption: Experimental workflow for off-target effects investigation.
Caption: Troubleshooting decision tree for peptide antagonist assays.
References
- 1. vasopressin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Neonatal treatment with vasopressin antagonist dP[Tyr(Me)2]AVP, but not with vasopressin antagonist d(CH2)5[Tyr(Me)2]AVP, inhibits body and brain development and induces polyuria in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vasopressin V1A receptor antagonist, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as SKF 100273, is a synthetic peptide and a selective antagonist of the vasopressin V1A receptor.[1][2] It is a structural analog of vasopressin. Its chemical formula is C52H74N14O12S2, and it has a molecular weight of 1151.38 g/mol . The peptide features a disulfide bridge between the first and sixth amino acid residues.
Q2: What is the primary mechanism of action for this compound?
A2: The compound functions as a competitive antagonist at the vasopressin V1A receptor, which is a G-protein coupled receptor (GPCR).[3] By binding to the V1A receptor, it blocks the downstream signaling typically initiated by the endogenous ligand, arginine vasopressin (AVP). This blockade prevents the activation of the Gq/11 protein, thereby inhibiting the phospholipase C (PLC) pathway and the subsequent mobilization of intracellular calcium.[4]
Q3: How should I dissolve and store the peptide?
A3: For optimal stability, the lyophilized peptide should be stored at -20°C. For reconstitution, it is soluble in water up to 2 mg/mL. If solubility issues arise, some suppliers suggest trying a 10%-30% acetic acid solution or a small amount of DMSO.[1] Once in solution, it is recommended to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: What are the known in vitro and in vivo effects of this antagonist?
A4: In vitro, this compound effectively inhibits the increase in intracellular calcium concentrations induced by both vasopressin and oxytocin.[2][5] In vivo, it demonstrates potent and prolonged antivasopressor activity, counteracting the vasoconstrictive effects of vasopressin.[5] Additionally, studies have shown it can induce anxiolytic-like effects in the dorsal hippocampus.[5]
Troubleshooting Inconsistent Experimental Results
In Vitro Assay Issues
Q5: My IC50 values for the antagonist are variable between experiments. What are the potential causes?
A5: Inconsistent IC50 values are a common issue in GPCR assays and can stem from several factors:
-
Cell Health and Passage Number: The health, density, and passage number of the cells used can significantly impact receptor expression levels and signaling efficiency. Use cells within a consistent and narrow passage number range for all experiments and ensure high viability.
-
Reagent Stability: The stability of both the antagonist and the agonist in the assay buffer can affect the results. Prepare fresh dilutions of the peptides for each experiment from frozen stocks. Vasopressin analogs can be unstable in solution over time.[6]
-
Assay Equilibration Time: Antagonists, particularly those with slow binding kinetics, may require a sufficient pre-incubation period to reach equilibrium at the receptor before the addition of the agonist. If the pre-incubation time is too short, the antagonist may appear less potent.
-
Agonist Concentration: The concentration of the agonist used to stimulate the cells is critical. Ensure you are using a consistent concentration, typically the EC50 or EC80, across all experiments.
-
Peptide Solubility and Adsorption: Poor solubility of the peptide antagonist at higher concentrations can lead to inaccurate results. Visually inspect for precipitation. Peptides can also adsorb to plasticware; using low-adsorption plates and tubes may mitigate this.
Q6: I am observing lower-than-expected potency or no antagonist activity in my calcium mobilization assay. What should I check?
A6: If the antagonist appears inactive or weakly potent, consider the following troubleshooting steps:
-
Confirm Agonist Response: First, ensure that your cells are responding robustly and consistently to the vasopressin agonist alone. If the agonist response is weak or absent, troubleshoot the cell line, agonist integrity, or the assay protocol itself.
-
Verify Antagonist Concentration and Integrity: Double-check the calculations for your antagonist dilutions. The peptide may have degraded due to improper storage, handling, or multiple freeze-thaw cycles. Consider verifying the peptide's integrity via HPLC-MS. Common degradation pathways for peptides include oxidation and deamidation.
-
Check for Disulfide Bond Reduction: The disulfide bridge is crucial for the activity of many vasopressin analogs.[7] The presence of reducing agents in your cell culture media or assay buffers could potentially reduce this bond, leading to a loss of activity.
-
Receptor Expression Levels: The cell line used must express a sufficient number of V1A receptors. Low receptor density can lead to a weak signal window, making it difficult to accurately measure antagonism.
-
Calcium Dye Loading Issues: Inadequate loading of the calcium-sensitive dye (e.g., Fluo-4 AM) can result in a poor signal. Ensure the loading time and temperature are optimal for your cell line and that the dye is not expired. The presence of serum during dye loading can also interfere with the process.
In Vivo Experiment Issues
Q7: The antagonist shows good in vitro activity but has a limited or no effect in my in vivo model. Why might this be?
A7: The transition from in vitro to in vivo is often challenging for peptide-based drugs. A discrepancy in efficacy can be due to:
-
Poor Bioavailability and Stability: Peptides are susceptible to rapid degradation by proteases in the bloodstream and tissues, leading to a short half-life.[8] This is a primary reason for poor in vivo efficacy.
-
Pharmacokinetics (PK): The antagonist may be rapidly cleared from circulation, preventing it from reaching the target tissue at a sufficient concentration for a sustained period. A detailed PK study is often necessary to determine the optimal dosing regimen.
-
Route of Administration and Formulation: The method of administration (e.g., intravenous, subcutaneous, intraperitoneal) and the vehicle used can dramatically affect the peptide's distribution and bioavailability. For example, a common vehicle for V1A antagonists in mice is a solution containing DMSO, Tween 80, and water.[9]
-
Tissue Penetration: The peptide may not efficiently penetrate the target tissue or cross biological barriers (e.g., the blood-brain barrier) to reach the V1A receptors.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Receptor | Assay Conditions | Reference(s) |
| IC50 | 5 nM | Vasopressin V1A | Inhibition of vasopressin-induced intracellular calcium increase | [2][5] |
| IC50 | 30 nM | Oxytocin | Inhibition of oxytocin-induced intracellular calcium increase | [2][5] |
| pA2 | 6.71 | Vasopressin V1A | Specific antagonist activity | [1] |
Note: IC50 values can be highly dependent on the specific cell line and assay conditions used.
Detailed Experimental Protocols
Protocol 1: V1A Receptor Radioligand Binding Assay (Competitive)
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the V1A receptor using a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human V1A receptor (e.g., HEK293, CHO, 1321N1 cells).[3][8]
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) or a suitable radioiodinated V1A antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled Arginine Vasopressin.
-
96-well filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the non-specific binding control in assay buffer. Dilute the radioligand in assay buffer to the desired final concentration (typically at or below its Kd).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay Buffer
-
Test compound or vehicle control or non-specific binding control.
-
Radioligand.
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times (e.g., 3x) with cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay (Fluo-4)
This protocol outlines a functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing the V1A receptor (e.g., HEK293, CHO).
-
Culture Medium: Appropriate growth medium for the chosen cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM Dye-Loading Solution: Fluo-4 AM dissolved in DMSO and then diluted in assay buffer, often with an additive like Pluronic F-127 to aid dispersion.
-
Test Compound: this compound at various concentrations.
-
Agonist: Arginine Vasopressin (AVP).
-
96- or 384-well black, clear-bottom assay plates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the cells into the assay plates at an optimized density (e.g., 40,000-80,000 cells/well for a 96-well plate) and allow them to adhere overnight.[10]
-
Dye Loading:
-
Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate for approximately 1 hour at 37°C, followed by about 30 minutes at room temperature, protected from light.[10]
-
-
Compound Pre-incubation:
-
Carefully wash the cells with assay buffer to remove extracellular dye.
-
Add the various concentrations of the antagonist (or vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Fluorescence Measurement:
-
Place the assay plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for several seconds.
-
Use the automated injector to add a fixed concentration of the AVP agonist (e.g., EC80) to all wells.
-
Immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time (e.g., for 1-2 minutes).[10]
-
-
Data Analysis: The antagonist effect is measured by the reduction in the peak fluorescence signal induced by the agonist. Calculate the percentage of inhibition for each antagonist concentration relative to the control wells (agonist only). Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: V1A Receptor Signaling Pathway and Point of Antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Selective vasopressin V1A antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 3. criver.com [criver.com]
- 4. Impact of antibody disulfide bond reduction during harvest on downstream processing and product stability [morressier.com]
- 5. This compound | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 6. Antibody disulfide bond reduction and recovery during biopharmaceutical process development-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Necessity of the disulfide bond of vasopressin for antidiuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. abcam.com [abcam.com]
(d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin dose-response curve troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vasopressin V1A receptor antagonist, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin.
Introduction to this compound
This compound is a selective antagonist of the vasopressin V1A receptor.[1] It functions by competitively blocking the binding of the endogenous agonist, Arginine Vasopressin (AVP), to the V1A receptor. This inhibition prevents the activation of the Gq signaling pathway, which would otherwise lead to an increase in intracellular calcium concentration.
Key Characteristics:
| Property | Value | Reference |
| Target | Vasopressin V1A Receptor | [1] |
| Activity | Competitive Antagonist | [2] |
| IC50 (vs. Vasopressin) | 5 nM | |
| IC50 (vs. Oxytocin) | 30 nM | |
| Molecular Weight | 1151.38 g/mol | |
| Solubility | Soluble to 2 mg/mL in water |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the V1A receptor signaling pathway and a typical experimental workflow for determining the IC50 of an antagonist.
References
Technical Support Center: (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
This guide provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and experimental use of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, a selective vasopressin V1A receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective synthetic antagonist of the vasopressin V1A receptor (V1aR). Its chemical modifications, including the replacement of the disulfide bridge with a more stable carba-bridge, enhance its stability and prolong its action. It is a critical tool for studying V1aR-mediated signaling pathways, which are involved in processes like vasoconstriction and neurotransmission.[1][2][3] This antagonist inhibits increases in intracellular calcium concentrations induced by vasopressin.
Q2: How should I store the lyophilized peptide?
A2: Proper storage is crucial to maintain the peptide's integrity and activity. The lyophilized powder should be stored at -20°C.[4] For long-term storage, -80°C is recommended. Keep the vial tightly sealed and protected from moisture to prevent degradation.
Q3: How do I reconstitute the peptide?
A3: The method of reconstitution depends on the experimental application. For most in vitro assays, sterile, high-purity water is the recommended solvent. The peptide is soluble to at least 2 mg/mL in water. For peptides that are difficult to dissolve, adding a small amount of a solubilizing agent may be necessary. Always use high-grade solvents to prepare your stock solution.
Q4: What is the stability of the reconstituted solution?
A4: Once reconstituted, the peptide solution is less stable than the lyophilized powder. It is best practice to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes in low-protein-binding tubes and store them at -80°C for up to one year. Avoid repeated freeze-thaw cycles, which can lead to peptide degradation and loss of activity.
Q5: In what tissues is the V1a receptor expressed?
A5: The V1a receptor has a wide distribution, being found in vascular smooth muscle, platelets, liver, and various regions of the brain.[5] This broad expression profile underlies its diverse physiological roles, from regulating blood pressure to modulating social behaviors.[1][5]
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
|---|---|---|---|
| Lyophilized Powder | -20°C | Up to 3 years | Keep vial tightly sealed and protected from moisture. |
| Lyophilized Powder | -80°C | > 3 years | Recommended for long-term archival storage. |
| Reconstituted Solution (in Water) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Use low-protein-binding tubes. |
| Reconstituted Solution (in Buffer) | -80°C | Up to 6 months | Stability may vary depending on buffer composition (pH, proteases). |
Table 2: Solubility and Reconstitution
| Solvent | Maximum Solubility | Notes |
|---|---|---|
| High-Purity Water | ≥ 2 mg/mL | Recommended primary solvent. |
| PBS (pH 7.4) | Variable | Solubility may be lower than in water. Test on a small scale. |
| DMSO | High | Use minimal volume for initial solubilization, then dilute with aqueous buffer. Note potential vehicle effects in assays. |
Troubleshooting Guide
Problem 1: The peptide won't dissolve in water.
-
Cause: The peptide may have formed aggregates or may require a different pH or solvent environment for full solubilization.
-
Solution:
-
Gentle Agitation: Vortex the solution gently or sonicate briefly in a water bath.
-
pH Adjustment: For acidic peptides, adding a very small amount of dilute ammonium (B1175870) hydroxide (B78521) can help. For basic peptides, a small amount of dilute acetic acid may be effective.[6]
-
Organic Solvent: As a last resort, dissolve the peptide in a minimal volume of DMSO (e.g., 50-100 µL) and then slowly add the aqueous buffer to your desired final concentration.[6] Be mindful of the final DMSO concentration in your experiment, as it can be toxic to cells at higher levels (>0.5%).
-
Problem 2: Inconsistent or no activity in my bioassay.
-
Cause: This could be due to peptide degradation, improper concentration, or issues with the assay itself.
-
Solution:
-
Check for Degradation: Avoid repeated freeze-thaw cycles of your stock solution. Always use fresh aliquots stored at -80°C.
-
Verify Concentration: Re-quantify your peptide concentration if possible. Peptide loss can occur due to adsorption to plastic surfaces. Use low-protein-binding tubes and pipette tips.
-
Assay Controls: Ensure your positive and negative controls are working as expected. This will help determine if the issue is with the antagonist or the assay system (e.g., cell viability, receptor expression levels).
-
Vehicle Control: Run a vehicle control (the solvent used to dissolve the peptide) to ensure it does not interfere with the assay.
-
Problem 3: High background signal in a competitive binding assay.
-
Cause: Non-specific binding of the radioligand or the antagonist to the assay components (membranes, filters, tubes).
-
Solution:
-
Blocking Agents: Increase the concentration of blocking agents like Bovine Serum Albumin (BSA) in your assay buffer.
-
Washing Steps: Optimize the number and duration of washing steps to remove unbound ligands more effectively.
-
Filter Pre-treatment: Pre-soak your filters (e.g., GF/C) in a solution like polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands.
-
Experimental Protocols & Visualizations
Protocol: V1a Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled V1a receptor agonist.
Materials:
-
Cell membranes expressing the human V1a receptor.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
This compound (unlabeled antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
96-well plates, glass fiber filters, scintillation cocktail, and scintillation counter.
Methodology:
-
Membrane Preparation: Thaw V1aR-expressing cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein/well) in Assay Buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay Buffer + [3H]-AVP.
-
Non-Specific Binding (NSB): Assay Buffer + [3H]-AVP + a high concentration of unlabeled AVP (e.g., 1 µM).
-
Competition: Assay Buffer + [3H]-AVP + serial dilutions of this compound (e.g., from 1 pM to 1 µM).
-
-
Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
V1a Receptor Signaling Pathway
The V1a receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[7][8] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses, such as smooth muscle contraction.[1][2]
Caption: V1a receptor signaling pathway and point of inhibition.
Experimental Workflow: Competitive Binding Assay
This diagram illustrates the key steps involved in the competitive binding assay protocol described above.
Caption: Workflow for a V1a receptor competitive binding assay.
Troubleshooting Logic: Low Bioactivity
This decision tree helps diagnose common reasons for observing low or no activity of the antagonist in an experiment.
Caption: Decision tree for troubleshooting low antagonist activity.
References
- 1. scbt.com [scbt.com]
- 2. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 3. Pharmacological evaluation of d(CH2)5Tyr(Me)AVP as an antagonist of vasopressin-induced contraction of the isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin - Immunomart [immunomart.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
Interpreting unexpected findings with (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
Technical Support Center: (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin
This technical support guide is designed for researchers, scientists, and drug development professionals who are using (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin and have encountered unexpected experimental results. The information provided will help troubleshoot these findings and guide further investigation.
(d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin , also known as [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid),2-(O-methyl)tyrosine]8-L-arginine vasopressin, is documented as a selective vasopressin V1A receptor antagonist.[1] It is expected to inhibit physiological processes mediated by the V1A receptor, such as vasopressin-induced vasoconstriction, without significant activity at the V2 receptor, which primarily mediates antidiuresis.[2]
Frequently Asked Questions (FAQs)
Q1: What is the expected pharmacological profile of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin?
A1: The compound is a potent and selective antagonist of the vasopressin V1A receptor.[1] Its primary mechanism of action is to block the effects of endogenous arginine vasopressin (AVP) at the V1A receptor. This leads to the inhibition of AVP-induced smooth muscle contraction (vasopressor effects) and other V1A-mediated signaling, such as increases in intracellular calcium.[2] It should have significantly lower affinity for the V2 receptor and oxytocin (B344502) receptors.
Q2: I am observing a weak antidiuretic effect in my animal model after administering the compound. Isn't this contrary to its function as a V1A antagonist?
A2: Yes, this is an unexpected finding. An antidiuretic effect is characteristic of V2 receptor agonism, which is not the expected activity of this compound. This suggests potential cross-reactivity or a more complex pharmacological profile than simple V1A antagonism. Possible explanations include:
-
V2 Receptor Partial Agonism: At the concentrations used, the compound might be acting as a partial agonist at the V2 receptor.
-
Biased Agonism: The compound could be selectively activating the Gs-cAMP pathway at the V2 receptor without engaging other signaling pathways.[3]
-
Metabolite Activity: A metabolite of the compound could be active at the V2 receptor.
-
Off-Target Effects: The compound could be interacting with other receptors or transporters involved in water reabsorption.
Q3: Could the observed antidiuresis be a V1A receptor-mediated effect?
A3: It is highly unlikely. The V1A and V2 receptors are coupled to different G-proteins and signaling pathways. V1A receptors are typically Gq-coupled, leading to phospholipase C activation and an increase in intracellular calcium, which mediates vasoconstriction.[4][5] V2 receptors are Gs-coupled, leading to adenylyl cyclase activation and an increase in cAMP, which mediates antidiuresis in the kidney.[4][5] Therefore, an antidiuretic effect strongly points towards V2 receptor involvement.
Troubleshooting Guide: Unexpected Antidiuretic (V2-like) Effect
If you are observing an unexpected antidiuretic effect, follow these steps to diagnose the issue.
Step 1: Confirm the Identity and Purity of the Compound
-
Action: Verify the identity, purity, and concentration of your stock solution. Impurities or degradation products could be responsible for the unexpected activity.
-
Method: Use techniques like HPLC and Mass Spectrometry to confirm the integrity of the compound. Ensure proper storage conditions (e.g., -20°C) to prevent degradation.[6]
Step 2: Perform a Dose-Response Analysis
-
Action: Determine if the effect is dose-dependent. A classic pharmacological effect should exhibit a clear dose-response relationship.
-
Method: Administer a range of doses of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin in your in vivo model and measure urine output and osmolality. This will help determine the potency of the unexpected effect.
Step 3: In Vitro Characterization to Confirm V2 Receptor Activity
-
Action: Use in vitro assays to directly test the compound's activity at the V2 receptor.
-
Method:
-
Receptor Binding Assay: Perform competitive binding assays using cell lines expressing human V1A and V2 receptors to determine the binding affinity (Ki) of your compound for each receptor subtype.
-
Second Messenger Assay: Measure the accumulation of intracellular cyclic AMP (cAMP) in cells expressing the V2 receptor upon stimulation with your compound. An increase in cAMP would confirm V2 agonism.
-
Step 4: Test for Biased Agonism
-
Action: Investigate if the compound is a biased agonist at the V2 receptor. A biased agonist may activate the G-protein pathway (leading to cAMP production) but fail to recruit β-arrestin, which is involved in receptor desensitization and internalization.[3][7]
-
Method: In V2-expressing cells, perform both a cAMP accumulation assay and a β-arrestin recruitment assay (e.g., using BRET or FRET-based methods). Compare the compound's activity profile to that of the endogenous ligand, AVP.
Data Presentation
The following tables present hypothetical data that could be generated during the troubleshooting process, illustrating the unexpected finding.
Table 1: In Vivo Antidiuretic Effect
| Treatment Group | Dose (nmol/kg) | Urine Output (mL/hr) | Urine Osmolality (mOsm/kg) |
|---|---|---|---|
| Vehicle Control | - | 2.5 ± 0.3 | 350 ± 50 |
| AVP (V2 Agonist) | 1 | 0.5 ± 0.1 | 1200 ± 150 |
| (d(CH2)5,Tyr(Me)2,Arg8)-VP | 10 | 1.8 ± 0.2 | 600 ± 75 |
| (d(CH2)5,Tyr(Me)2,Arg8)-VP | 100 | 1.2 ± 0.2 | 950 ± 100 |
This table shows a dose-dependent decrease in urine output and an increase in osmolality, suggesting a V2 agonist-like effect.
Table 2: In Vitro Receptor Profiling
| Compound | V1A Receptor Ki (nM) | V2 Receptor Ki (nM) | V2 Receptor cAMP EC50 (nM) | V2 Receptor β-arrestin EC50 (nM) |
|---|---|---|---|---|
| Arginine Vasopressin (AVP) | 0.5 | 1.2 | 2.2 | 5.0 |
| (d(CH2)5,Tyr(Me)2,Arg8)-VP | 5.0 | 500 | 850 | >10,000 |
This table illustrates that the compound has a much lower affinity for the V2 receptor than the V1A receptor, but it can still activate the cAMP pathway at higher concentrations, with no significant β-arrestin recruitment, suggesting biased agonism.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for V1A and V2 Receptors
-
Cell Culture: Use CHO or HEK293 cells stably transfected with either the human V1A or V2 receptor.[8]
-
Membrane Preparation: Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add cell membranes, a radiolabeled ligand (e.g., [3H]-AVP), and varying concentrations of the unlabeled competitor ligand ((d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin).
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value.
Protocol 2: cAMP Second Messenger Assay
-
Cell Culture: Plate V2 receptor-expressing cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin or a control agonist (e.g., AVP or desmopressin) and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
Quantification: Measure cAMP levels in the cell lysates using a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaLISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Visualizations
Below are diagrams illustrating the relevant signaling pathways and a logical workflow for troubleshooting.
Caption: Expected mechanism of V1A receptor antagonism.
Caption: Unexpected signaling via the V2 receptor.
Caption: Logical workflow for troubleshooting unexpected findings.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Pharmacological evaluation of d(CH2)5Tyr(Me)AVP as an antagonist of vasopressin-induced contraction of the isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased agonist pharmacochaperones of the AVP V2 receptor may treat congenital nephrogenic diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. raybiotech.com [raybiotech.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to V1A Vasopressin Receptor Antagonists: (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin vs. Non-Peptide Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peptide antagonist (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin with prominent non-peptide V1A receptor antagonists, Relcovaptan (SR 49059) and OPC-21268. The information presented is based on available experimental data to assist researchers in selecting the appropriate antagonist for their specific needs.
Introduction to V1A Antagonists
The vasopressin V1A receptor, a G protein-coupled receptor, plays a crucial role in regulating various physiological processes, including vasoconstriction, platelet aggregation, and social behaviors. Antagonists of the V1A receptor are valuable research tools and hold therapeutic potential for conditions such as Raynaud's syndrome, dysmenorrhea, and psychiatric disorders. This guide focuses on a comparative analysis of a potent peptide antagonist and two well-characterized non-peptide antagonists.
Comparative Performance Data
The following tables summarize the in vitro binding affinity, functional antagonism, and selectivity of this compound, Relcovaptan (SR 49059), and OPC-21268 for the V1A receptor.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor Species | Receptor Type | Binding Affinity (Ki) |
| This compound | Rat | V1A | 0.28 nM[1] |
| Relcovaptan (SR 49059) | Rat | V1A | 1.6 nM[2][3] |
| Human | V1A | 1.1 - 6.3 nM[2][3] | |
| OPC-21268 | Rat | V1A | 380 nM[4] |
| Human | V1A | 140,000 nM (140 µM)[4] |
Table 2: In Vitro Functional Antagonism
| Compound | Assay | Species/Cell Line | Potency (IC50 / pA2) |
| This compound | Vasopressin-induced Ca2+ mobilization | In vitro | IC50 = 5 nM[5] |
| Vasopressin-induced contraction (rat caudal artery) | Rat | IC50 = 1.55 nM[6] | |
| Relcovaptan (SR 49059) | AVP-induced platelet aggregation | Human | IC50 = 3.7 nM[2][3] |
| AVP-induced contraction (rat caudal artery) | Rat | pA2 = 9.42[2][3] | |
| (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin | Specific V1a receptor antagonist | Not Specified | pA2 = 6.71[2] |
Table 3: Receptor Selectivity
| Compound | Receptor Type | Potency / Affinity | Selectivity vs. V1A |
| This compound | Oxytocin | IC50 = 30 nM (Ca2+ mobilization)[5] | ~6-fold selective for V1A |
| Relcovaptan (SR 49059) | V1b (human) | Low affinity (two orders of magnitude or more lower than V1A)[2][3] | Highly selective for V1A |
| V2 (bovine, human) | Low affinity (two orders of magnitude or more lower than V1A)[2][3] | Highly selective for V1A | |
| Oxytocin (rat, human) | Low affinity (two orders of magnitude or more lower than V1A)[2][3] | Highly selective for V1A |
In Vivo Efficacy
-
This compound : Has demonstrated potent and prolonged antivasopressor activity in vivo. In canine models, intravenous administration of 1-5 µg/kg effectively reduced or abolished the coronary vasoconstriction induced by arginine vasopressin (AVP)[7].
-
Relcovaptan (SR 49059) : This non-peptide antagonist is orally active and exhibits a long duration of action, greater than 8 hours at a dose of 10 mg/kg in conscious normotensive rats[2][3].
-
OPC-21268 : While effective in rats, it shows significantly lower affinity for human V1A receptors, which may limit its translational relevance[2][3][4].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the V1A receptor signaling pathway and the general workflows for the key experimental assays used to characterize these antagonists.
Caption: V1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. 125I-d(CH2)5[Tyr(Me)2, Tyr(NH2)9]AVP: iodination and binding characteristics of a vasopressin receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological evaluation of d(CH2)5Tyr(Me)AVP as an antagonist of vasopressin-induced contraction of the isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of vasopressin-induced coronary artery constriction by the vasopressin antagonist d(CH2)5Tyr(Me)-AVP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Two Potent Vasopressin V1a Receptor Antagonists: (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin and SR 49059
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two widely used vasopressin V1a receptor antagonists: the peptide analog (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin and the non-peptide molecule SR 49059. The data presented herein has been compiled from various in vitro studies to offer a comprehensive overview of their respective potencies and functional activities.
At a Glance: Key Efficacy Parameters
The following tables summarize the quantitative data on the binding affinities and functional potencies of (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin and SR 49059 at the vasopressin V1a receptor.
Table 1: Binding Affinity (Ki) and Functional Antagonism (pA2)
| Compound | Parameter | Value | Species/Tissue | Reference |
| (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin | pA2 | 6.71 | Not Specified | [1][2] |
| SR 49059 | Ki | 1.6 nM | Rat Liver | [3] |
| Ki | 1.1 - 6.3 nM | Human Platelets, Adrenals, Myometrium | [3] | |
| pA2 | 9.42 | Rat Caudal Artery | [3] | |
| pA2 | 9.84 | Human Uterine Artery | [4] |
Table 2: Inhibitory Potency (IC50)
| Compound | Parameter | Value | Assay | Species/Tissue | Reference |
| (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin | IC50 | 5 nM | Vasopressin-induced Ca2+ increase | Not Specified | [5] |
| IC50 | 30 nM | Oxytocin-induced Ca2+ increase | Not Specified | [5] | |
| SR 49059 | IC50 | 3.7 nM | Vasopressin-induced platelet aggregation | Human | [3] |
Understanding the Mechanism: V1a Receptor Signaling
The vasopressin V1a receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by vasopressin, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately mediates various physiological responses, including vasoconstriction, platelet aggregation, and glycogenolysis.[6]
Caption: Vasopressin V1a Receptor Signaling Pathway.
Experimental Methodologies
The following sections detail the protocols for the key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a Radioligand Binding Assay.
Protocol:
-
Membrane Preparation: Tissues (e.g., rat liver, human platelets) are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is then resuspended in an appropriate assay buffer.
-
Incubation: The membrane preparation is incubated in the presence of a constant concentration of a radiolabeled vasopressin analog (e.g., [³H]Arginine-Vasopressin) and varying concentrations of the unlabeled antagonist ((d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin or SR 49059).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.
Protocol:
-
Cell Culture: Cells endogenously expressing or recombinantly overexpressing the V1a receptor are cultured in a suitable medium and seeded into multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist ((d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin or SR 49059) for a defined period.
-
Agonist Stimulation: A fixed concentration of vasopressin is added to the wells to stimulate the V1a receptors.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the vasopressin-induced calcium response (IC50) is determined.
Isolated Tissue Contraction Assay (for pA2 determination)
This ex vivo assay assesses the potency of an antagonist in inhibiting the contractile response of isolated tissues to an agonist.
Caption: Workflow for an Isolated Tissue Contraction Assay.
Protocol:
-
Tissue Preparation: A specific tissue, such as the rat caudal artery or human uterine artery, is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Antagonist Incubation: A fixed concentration of the antagonist (SR 49059) is added to the organ bath and incubated for a specific period.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to vasopressin is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractile force.
-
Schild Analysis: The procedure is repeated with several different concentrations of the antagonist. The dose-ratios (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) are calculated. A Schild plot is then constructed by plotting the log of (dose-ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose-ratio of 2.
Platelet Aggregation Assay
This assay measures the ability of an antagonist to inhibit vasopressin-induced platelet aggregation.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into an anticoagulant. The blood is then centrifuged at a low speed to obtain platelet-rich plasma.
-
Antagonist Incubation: The PRP is incubated with varying concentrations of the antagonist (SR 49059) at 37°C in an aggregometer.
-
Agonist-Induced Aggregation: A sub-maximal concentration of vasopressin is added to the PRP to induce platelet aggregation.
-
Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmittance through the PRP over time.
-
Data Analysis: The concentration of the antagonist that inhibits the vasopressin-induced platelet aggregation by 50% (IC50) is determined.
Conclusion
Both (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin and SR 49059 are potent and selective antagonists of the vasopressin V1a receptor. Based on the available in vitro data, SR 49059 generally exhibits a higher potency, as indicated by its higher pA2 values in functional assays and low nanomolar Ki and IC50 values. (d(CH2)5,Tyr(Me)2,Arg8)-Vasopressin is also a potent antagonist, with an IC50 in the low nanomolar range for inhibiting vasopressin-induced calcium mobilization.
The choice between these two antagonists will depend on the specific requirements of the research, including the desired mode of administration (as SR 49059 is orally active), the specific species and tissue being investigated, and the need for a peptide versus a non-peptide compound. The experimental protocols provided in this guide offer a foundation for designing and conducting studies to further evaluate and compare the efficacy of these and other vasopressin receptor antagonists.
References
- 1. Gq Signaling Pathway → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasopressin acts on platelets to generate procoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Selectivity of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin and the Manning Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity of two synthetic vasopressin analogs: (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin and the Manning compound. The information presented is intended to assist researchers in selecting the appropriate tool for their studies of the vasopressin and oxytocin (B344502) systems.
Introduction
This compound and the Manning compound are both potent antagonists of the vasopressin V1a receptor. Their utility in research is largely determined by their selectivity for the V1a receptor over other related receptors, namely the vasopressin V1b and V2 receptors, and the structurally similar oxytocin (OT) receptor. Understanding the precise selectivity profile of each compound is critical for the accurate interpretation of experimental results.
Quantitative Comparison of Receptor Selectivity
The following tables summarize the available quantitative data on the binding affinities and functional potencies of this compound and the Manning compound at the human vasopressin and oxytocin receptors. It is important to note that a direct comparison is challenging as the available data comes from different studies using varied experimental conditions.
Table 1: Binding Affinity Data (Ki in nM)
| Compound | V1a Receptor | V1b Receptor | V2 Receptor | Oxytocin Receptor |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Manning Compound | 6.87[1] | Data Not Available | Data Not Available | 213.8[1] |
Note: Ki values represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Lower values indicate higher binding affinity.
Table 2: Functional Antagonist Potency Data (IC50 in nM)
| Compound | V1a Receptor | V1b Receptor | V2 Receptor | Oxytocin Receptor |
| This compound | 5 | Data Not Available | Data Not Available | 30 |
| Manning Compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: IC50 values represent the concentration of an antagonist that is required for 50% inhibition of an agonist's response. Lower values indicate higher antagonist potency.
Selectivity Ratios:
Based on the available data, a selectivity ratio can be calculated to compare the potency of a compound at different receptors.
-
This compound: The IC50 for the oxytocin receptor is 6-fold higher than for the V1a receptor, indicating a modest selectivity for the V1a receptor.
-
Manning Compound: The Ki for the oxytocin receptor is approximately 31-fold higher than for the V1a receptor, suggesting a higher degree of selectivity for the V1a receptor compared to this compound.[2]
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for vasopressin and oxytocin receptors using a competitive radioligand binding assay.
1. Membrane Preparation:
- Culture cells stably expressing the human receptor of interest (e.g., V1a, V1b, V2, or OT).
- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
2. Competitive Binding Assay:
- In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin for V1a, V1b, and V2 receptors; [3H]-Oxytocin for the OT receptor) to each well.
- Add increasing concentrations of the unlabeled test compound (e.g., this compound or Manning compound) to the wells.
- To determine non-specific binding, add a high concentration of a known, non-radioactive ligand for the receptor to a separate set of wells.
- Add the prepared cell membranes to each well to initiate the binding reaction.
- Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Radioligand:
- Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
- Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
- Plot the specific binding as a function of the log of the test compound concentration.
- Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Flux
This protocol describes a method to assess the functional antagonist activity of the compounds by measuring their ability to inhibit agonist-induced intracellular calcium mobilization.
1. Cell Culture and Plating:
- Culture cells stably expressing the Gq-coupled receptor of interest (V1a, V1b, or OT) in a suitable medium.
- Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere and grow to confluency.
2. Loading with Calcium-Sensitive Dye:
- Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Incubate the cells in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
- Wash the cells with the assay buffer to remove excess dye.
3. Measurement of Calcium Flux:
- Place the plate in a fluorescence plate reader equipped with an injection system.
- Add varying concentrations of the antagonist (e.g., this compound or Manning compound) to the wells and incubate for a short period.
- Inject a fixed concentration of the appropriate agonist (e.g., Arginine Vasopressin for V1a and V1b; Oxytocin for OT) into the wells.
- Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
4. Data Analysis:
- Determine the peak fluorescence response for each well.
- Plot the peak response as a function of the log of the antagonist concentration.
- Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value of the antagonist.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by vasopressin and oxytocin receptors.
Caption: V1a, V1b, and Oxytocin Receptor Gq Signaling Pathway.
Caption: V2 Receptor Gs Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the receptor selectivity of a novel compound.
Caption: Workflow for Determining Receptor Selectivity.
Conclusion
Both this compound and the Manning compound are valuable tools for studying the V1a receptor. Based on the limited available data, the Manning compound appears to exhibit a higher degree of selectivity for the V1a receptor over the oxytocin receptor. However, a comprehensive understanding of their selectivity profiles requires further investigation, particularly concerning their affinities at the V1b and V2 vasopressin receptors. Researchers should carefully consider the available data and the specific requirements of their experimental design when choosing between these two antagonists.
References
- 1. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to V1A Receptor Antagonists: (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin and Relcovaptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective vasopressin V1A receptor antagonists: the peptide-based compound (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin and the non-peptide molecule Relcovaptan (B1679262). This document summarizes their performance based on available experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction
Arginine vasopressin (AVP) plays a crucial role in regulating various physiological processes through its interaction with vasopressin receptors. The V1A receptor subtype, in particular, is a key mediator of vasoconstriction, platelet aggregation, and various central nervous system functions. Consequently, V1A receptor antagonists are of significant interest for therapeutic applications in cardiovascular diseases, affective disorders, and other conditions. This guide focuses on two such antagonists, offering a comparative analysis to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and Relcovaptan, providing a basis for comparing their in vitro and in vivo properties.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | This compound | Relcovaptan (SR-49059) | Receptor/Assay Details |
| Binding Affinity (Ki) | Not explicitly found, pA2 of 6.71 reported for a related analog[1][2][3] | 1.6 nM (rat liver)[4], 1.1 - 6.3 nM (human platelets, adrenals, myometrium)[4], 1.4 nM[5] | Vasopressin V1A Receptor |
| Functional Potency (IC50) | 5 nM (inhibition of vasopressin-induced Ca2+ increase)[6] | 3.7 nM (inhibition of AVP-induced human platelet aggregation)[4] | Functional Assays |
| 30 nM (inhibition of oxytocin-induced Ca2+ increase)[6] | 13 nM (CHO cells)[5] |
Table 2: Summary of In Vivo and Clinical Effects
| Effect | This compound | Relcovaptan (SR-49059) |
| Antivasopressor Activity | Potent and prolonged[6] | Effective in inhibiting AVP-induced pressor response in rats (IV and oral)[4] |
| Anxiolytic-like Effects | Observed in the dorsal hippocampus in vivo[6] | Investigated for its role in modulating anxiety-related behaviors. |
| Tocolysis | Not reported | Showed positive initial results in treating preterm labor[7] |
| Dysmenorrhea | Not reported | Showed positive initial results in treating dysmenorrhea. |
| Raynaud's Disease | Not reported | Showed positive initial results in treating Raynaud's disease. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the V1A receptor signaling pathway and a general workflow for a competitive binding assay.
Caption: V1A Receptor Signaling Pathway.
Caption: Experimental Workflow for a Competitive Binding Assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize V1A receptor antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist for the V1A receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line or tissue known to express the V1A receptor (e.g., rat liver, human platelets).
-
Assay Components:
-
Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).
-
Unlabeled antagonist (this compound or Relcovaptan) at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To assess the functional potency (IC50) of the antagonist in inhibiting AVP-induced intracellular calcium release.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO, HEK293) stably expressing the human V1A receptor.
-
Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Load the cells with the calcium indicator dye.
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulate the cells with a fixed concentration of AVP (typically the EC80).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: The peak fluorescence response is plotted against the antagonist concentration to determine the IC50 value.
In Vivo Antivasopressor Assay (Rat Model)
Objective: To evaluate the in vivo efficacy of the antagonist in blocking the pressor effects of AVP.
Methodology:
-
Animal Model: Use normotensive rats.
-
Procedure:
-
Anesthetize the rats and cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
-
Administer the antagonist (intravenously or orally).
-
After a predetermined time, administer a bolus injection of AVP.
-
Record the change in mean arterial blood pressure.
-
-
Data Analysis: Compare the AVP-induced pressor response in antagonist-treated animals to that in vehicle-treated control animals to determine the degree of inhibition.
Elevated Plus Maze Test (Rodent Model)
Objective: To assess the anxiolytic-like effects of the antagonist.
Methodology:
-
Apparatus: An elevated plus-shaped maze with two open and two enclosed arms.
-
Procedure:
-
Administer the antagonist to the rodents.
-
After a set pre-treatment time, place the animal in the center of the maze.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Conclusion
Both this compound and Relcovaptan are potent and selective V1A receptor antagonists. Relcovaptan, as a non-peptide molecule, generally offers the advantage of oral bioavailability, which has been demonstrated in in vivo studies[4]. The peptide-based nature of this compound may limit its oral absorption.
The choice between these two antagonists will depend on the specific research question and experimental design. For in vitro studies requiring a well-characterized peptide antagonist, this compound is a suitable option. For in vivo studies, particularly those requiring oral administration or investigating therapeutic potential in areas where it has shown initial promise (e.g., tocolysis, dysmenorrhea), Relcovaptan may be the preferred choice.
Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive comparison of their pharmacological profiles. Researchers are encouraged to consult the primary literature for detailed experimental conditions and specific findings related to their area of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin - Immunomart [immunomart.com]
- 3. (d(CH2)51,Tyr(Me)2,Dab5,Arg8)-Vasopressin | TargetMol [targetmol.com]
- 4. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tocris Bioscience this compound 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 7. The effect of relcovaptan (SR 49059), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Selectivity Profile of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin Against V1b and V2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasopressin analog (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin, focusing on its selectivity profile against the V1b and V2 vasopressin receptor subtypes. While primarily recognized as a potent and selective V1a receptor antagonist, understanding its activity, or lack thereof, at other vasopressin receptors is crucial for its application as a specific pharmacological tool. This document compiles available data, presents detailed experimental methodologies for receptor activity assessment, and visualizes key pathways and workflows to support further research and development.
Ligand Activity at Vasopressin V1b and V2 Receptors
Quantitative data on the direct interaction of (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin with V1b and V2 receptors is limited in publicly accessible literature, underscoring its high selectivity for the V1a receptor. To provide a clear context for its selectivity, the following table compares its known V1a activity with that of the endogenous ligand, Arginine Vasopressin (AVP), and other well-characterized selective vasopressin receptor ligands at the V1b and V2 receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Assay Type |
| (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin | V1a | Not widely reported | 5 | Ca²⁺ Mobilization (antagonist) |
| V1b | Not reported | Not reported | - | |
| V2 | Not reported | Not reported | - | |
| Arginine Vasopressin (AVP) (Endogenous Ligand) | V1b | ~1-5 | ~0.1-1 | Ca²⁺ Mobilization (agonist) |
| V2 | ~1-5 | ~0.1-1 | cAMP Accumulation (agonist) | |
| Desmopressin | V1b | 5.84[1] | 11.4[1] | Agonist |
| V2 | 65.9[1] | 23.9[1] | cAMP Accumulation (agonist) | |
| Nelivaptan (SSR-149415) | V1b | 1.3 - 3.7[2] | - | Antagonist |
| Tolvaptan | V2 | - | 1.28 (µM)[2] | cAMP Accumulation (antagonist) |
Note: The IC50 value of 5 nM for (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin at the V1a receptor is for the inhibition of vasopressin-induced increases in intracellular calcium. The lack of reported data for V1b and V2 receptors suggests that its affinity and potency are significantly lower, thus confirming its V1a selectivity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of ligand-receptor interactions. Below are protocols for key in vitro assays used to determine the selectivity profile of compounds like (d(CH2)5¹,Tyr(Me)²,Arg⁸)-Vasopressin.
Radioligand Binding Assay for V1b Receptor
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the V1b receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human V1b receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radioligand: [³H]-Arginine Vasopressin.
-
Non-specific binding control: Unlabeled Arginine Vasopressin (1 µM).
-
Test compounds at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a suitable assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (20-40 µg protein/well), [³H]-AVP (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of unlabeled AVP.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay for V1b Receptor
This functional assay measures the ability of a compound to act as an agonist or antagonist at the Gq-coupled V1b receptor by detecting changes in intracellular calcium concentration.
Materials:
-
HEK293 or CHO cells stably expressing the human V1b receptor.
-
Black, clear-bottom 96-well or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Reference agonist (Arginine Vasopressin).
-
Test compounds.
-
Fluorescence plate reader with automated injection.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach and form a monolayer overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate for 45-60 minutes at 37°C.
-
Compound Addition:
-
Agonist mode: Add varying concentrations of the test compound and measure the fluorescence signal over time.
-
Antagonist mode: Pre-incubate the cells with varying concentrations of the test compound for a defined period before adding a fixed concentration of the reference agonist (e.g., EC₈₀ of AVP).
-
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the compound(s) using a fluorescence plate reader.
-
Data Analysis: For agonists, plot the peak fluorescence response against the compound concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.
cAMP Accumulation Functional Assay for V2 Receptor
This assay determines the functional activity of a compound at the Gs-coupled V2 receptor by measuring the accumulation of the second messenger cyclic AMP (cAMP).
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
White, opaque 96-well or 384-well plates.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Reference agonist (e.g., Desmopressin or Arginine Vasopressin).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach overnight.
-
Assay Initiation: Remove the culture medium and add assay buffer containing a PDE inhibitor. Incubate for 15-30 minutes at 37°C.
-
Compound Addition:
-
Agonist mode: Add varying concentrations of the test compound.
-
Antagonist mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of the reference agonist.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
-
Data Analysis: For agonists, plot the cAMP concentration against the compound concentration to determine the EC50. For antagonists, plot the inhibition of the agonist-induced cAMP production against the antagonist concentration to determine the IC50.
Signaling Pathways and Experimental Workflows
To further clarify the mechanisms of action and experimental procedures, the following diagrams illustrate the vasopressin receptor signaling pathways and a typical experimental workflow for a radioligand binding assay.
Caption: Vasopressin Receptor Signaling Pathways
Caption: Radioligand Binding Assay Workflow
References
Cross-Reactivity of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin with Oxytocin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of the vasopressin V1A receptor antagonist, (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin, with a focus on its cross-reactivity with oxytocin (B344502) receptors. The information presented is supported by experimental data to aid in the objective assessment of this compound for research and drug development purposes.
Comparative Analysis of Receptor Interaction
This compound is a selective antagonist of the vasopressin V1A receptor.[1][2][3][4][5] Its interaction with both the vasopressin V1A and oxytocin receptors has been characterized primarily through functional assays that measure the inhibition of agonist-induced intracellular calcium mobilization.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other relevant ligands at the human vasopressin V1A and oxytocin receptors. This data facilitates a direct comparison of their potency and selectivity.
| Compound | Receptor | Parameter | Value (nM) | Ligand Type |
| This compound | Vasopressin V1A | IC50 | 5 [1][2][3] | Antagonist |
| This compound | Oxytocin | IC50 | 30 [1][2][3] | Antagonist |
| Arginine Vasopressin (AVP) | Vasopressin V1A | Ki | 1.8 ± 0.4[1] | Agonist |
| Oxytocin | Oxytocin | Ki | 0.6[6] | Agonist |
| Atosiban | Oxytocin | Ki | ~10[7] | Antagonist |
IC50: Half maximal inhibitory concentration. A measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki: Inhibition constant. Represents the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.
The data clearly indicates that this compound is approximately 6-fold more potent at the vasopressin V1A receptor compared to the oxytocin receptor in functional inhibition assays.[1][2][3]
Experimental Protocols
The quantitative data presented in this guide is primarily derived from in vitro functional and binding assays. Below are detailed methodologies for these key experiments.
Calcium Mobilization Assay (Functional Assay)
This assay is used to determine the potency of an antagonist (like this compound) by measuring its ability to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a receptor agonist.
1. Cell Culture and Seeding:
-
Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human vasopressin V1A or oxytocin receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded into black, clear-bottom 96- or 384-well microplates and grown to near confluence.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C. Probenecid may be included to prevent dye leakage.
3. Compound Addition:
-
After dye loading, the cells are washed to remove excess dye.
-
Serial dilutions of the antagonist, this compound, are prepared in the assay buffer and added to the wells.
-
The plate is incubated for a predetermined time to allow the antagonist to bind to the receptors.
4. Agonist Stimulation and Measurement:
-
A fixed concentration of the respective agonist (e.g., Arginine Vasopressin for V1A receptors, Oxytocin for oxytocin receptors), typically at its EC80 concentration, is added to the wells to stimulate an increase in intracellular calcium.
-
The fluorescence intensity is measured immediately and over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
5. Data Analysis:
-
The increase in fluorescence, corresponding to the increase in [Ca2+]i, is recorded.
-
The inhibitory effect of this compound is calculated as a percentage of the response to the agonist alone.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Radioligand Binding Assay (Binding Affinity)
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., CHO cells stably expressing the human vasopressin V1A or oxytocin receptor).
-
Cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is then resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a suitable radioligand (e.g., [3H]Arginine Vasopressin for V1A receptors, [3H]Oxytocin for oxytocin receptors) is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound, AVP, Oxytocin, or Atosiban) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
3. Incubation and Filtration:
-
The reaction mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with cold buffer to remove any remaining unbound radioligand.
4. Scintillation Counting and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined from the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Experimental and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 2. This compound | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 3. This compound, Selective vasopressin V1A antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 4. Tocris Bioscience this compound 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Alternative compounds to (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin for V1A antagonism
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of V1A Antagonists Beyond (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
The vasopressin V1A receptor, a G protein-coupled receptor predominantly coupled to Gq/11, plays a crucial role in regulating a myriad of physiological processes, including vasoconstriction, social behavior, and platelet aggregation. Its involvement in various pathological conditions has made it a compelling target for therapeutic intervention. While the peptide antagonist this compound has been a valuable research tool, the quest for antagonists with improved pharmacokinetic properties and selectivity has led to the development of a diverse range of alternative compounds. This guide provides a comprehensive comparison of prominent peptide and non-peptide V1A receptor antagonists, presenting key experimental data to aid in the selection of appropriate tools for research and drug development.
Quantitative Comparison of V1A Antagonists
The following tables summarize the binding affinity and functional potency of several alternative compounds to this compound for V1A antagonism.
Non-Peptide V1A Antagonists: Binding Affinity
| Compound | Chemical Class | Species | Receptor | Assay Type | Kᵢ (nM) | Citation(s) |
| Relcovaptan (SR 49059) | Indole derivative | Human | V1A | Radioligand Binding ([³H]-SR 49059) | 1.1 - 6.3 | [1][2] |
| Rat | V1A | Radioligand Binding ([³H]-AVP) | 1.6 | [1] | ||
| Conivaptan (YM-087) | Benzazepine derivative | Human | V1A | Radioligand Binding | 0.48 | [3] |
| OPC-21268 | Quinolinone derivative | Human | V1A | Radioligand Binding | 140,000 | [1] |
| Rat | V1A | Radioligand Binding | 380 | [1] | ||
| Balovaptan (RG7314) | Triazolobenzodiazepine | Human | V1A | Radioligand Binding | 1 | [4] |
| SRX246 | Azetidinone derivative | Human | V1A | Radioligand Binding | 0.3 | [3] |
| ML389 | V1A | Radioligand Binding | 40 (IC₅₀) | [5][6] |
Peptide V1A Antagonists: Binding Affinity
| Compound | Structure | Species | Receptor | Assay Type | K𝘥 (nM) | Citation(s) |
| Peptide 5 | DpGlu-DTyr(Et)-Phe-Val-Asn-Arg-Pro-Arg-Tyr(NH₂) | V1A | Radioligand Binding | 82 | [7] | |
| Phaa-D-Tyr(Et)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂ | Rat | V1A | Radioligand Binding | 0.06 | [8] |
Functional Antagonism of V1A Receptor
| Compound | Species | Assay Type | Potency | Citation(s) |
| Relcovaptan (SR 49059) | Human | AVP-induced platelet aggregation | IC₅₀ = 3.7 nM | [1][2] |
| Rat | AVP-induced contraction of caudal artery | pA₂ = 9.42 | [1][2] | |
| Conivaptan (YM-087) | Human | AVP-induced Ca²⁺ mobilization (hV1A) | Inhibits concentration-dependently | [9] |
| (d(CH2)5Tyr(Me)AVP) Analogs | Rat | In vivo vasopressor assay | pA₂ = 8.62 - 8.86 | [10] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of V1A antagonists.
Radioligand Binding Assay for V1A Receptor
This protocol is adapted for a 96-well plate format using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human V1A receptor (CHO-hV1AR).
Materials:
-
CHO-hV1AR cell membranes
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP)
-
Non-specific competitor: 1 µM unlabeled Arginine Vasopressin (AVP)
-
Test compounds (V1A antagonists)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a dilution series of the test compounds in the binding buffer.
-
In each well of the 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of 1 µM unlabeled AVP (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of [³H]-AVP (final concentration typically 0.5-2 nM) to all wells.
-
Add 150 µL of the CHO-hV1AR membrane suspension (protein concentration to be optimized, e.g., 10-20 µ g/well ) to initiate the binding reaction.
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of AVP-induced intracellular calcium mobilization in A7r5 rat aortic smooth muscle cells using the fluorescent calcium indicator Fura-2 AM.
Materials:
-
A7r5 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplates
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Arginine Vasopressin (AVP)
-
Test compounds (V1A antagonists)
-
Fluorescence plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Seed A7r5 cells into 96-well black, clear-bottom plates and grow to 80-90% confluency.
-
Prepare a Fura-2 AM loading solution in HBSS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well. For antagonist testing, add the test compounds at various concentrations and pre-incubate for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence ratio (F340/F380).
-
Add AVP (to a final concentration that elicits a submaximal response, e.g., EC₈₀) to the wells and immediately start recording the fluorescence ratio over time.
-
The increase in the F340/F380 ratio reflects the increase in intracellular calcium concentration.
-
For antagonist-treated wells, the inhibition of the AVP-induced calcium response is measured.
-
Determine the IC₅₀ values for the antagonists by plotting the percentage of inhibition against the antagonist concentration.
Vasopressin-Induced Human Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Arginine Vasopressin (AVP)
-
Test compounds (V1A antagonists)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
Procedure:
-
Collect human venous blood into tubes containing sodium citrate.
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.
-
Adjust the platelet count in the PRP if necessary (typically to 2.5 x 10⁸ platelets/mL) using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Place a cuvette with PRP and a stir bar into the heating block (37°C) of the aggregometer.
-
For antagonist testing, add the test compound to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Add AVP (at a concentration that induces submaximal aggregation) to initiate platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Determine the inhibitory effect of the test compounds on AVP-induced platelet aggregation and calculate IC₅₀ values.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental procedures.
Caption: V1A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Calcium Mobilization Assay Workflow
References
- 1. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vasopressin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hellobio.com [hellobio.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Probing the V1a vasopressin receptor binding site with pyroglutamate-substituted linear antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis and some pharmacological properties of potent and selective antagonists of the vasopressor (V1-receptor) response to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Utilizing (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin in Vasopressin Receptor Research
For researchers investigating the physiological roles of the vasopressin V1a receptor, the peptide antagonist (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin offers a compelling combination of high affinity and selectivity. This makes it an invaluable tool for dissecting the specific contributions of V1a receptor signaling in complex biological systems, distinguishing its effects from those mediated by the V1b and V2 vasopressin receptor subtypes, as well as the structurally related oxytocin (B344502) receptor.
This guide provides a comprehensive comparison of this compound with other commonly used vasopressin antagonists, including the non-peptide V1a-selective antagonist SR 49059, the dual V1a/V2 antagonist Conivaptan, and the V2-selective antagonist Tolvaptan. The presented experimental data and detailed protocols will assist researchers in making informed decisions for their specific experimental needs.
Superior V1a Selectivity: A Key Advantage
The primary justification for the use of this compound lies in its high selectivity for the V1a receptor. It exhibits a potent ability to inhibit vasopressin-induced intracellular calcium mobilization, a hallmark of V1a receptor activation, with a reported IC50 value of 5 nM.[1] While it shows some affinity for the oxytocin receptor (IC50 of 30 nM), its selectivity for V1a over this related receptor is noteworthy.[1] This selectivity is crucial in studies aiming to isolate V1a-mediated effects, particularly in tissues where both vasopressin and oxytocin receptors are expressed.
In contrast, non-selective antagonists like Conivaptan, which potently block both V1a and V2 receptors, are less suitable for studies focused on elucidating the specific functions of the V1a receptor.[2][3][4][5] While V2-selective antagonists such as Tolvaptan are excellent for investigating renal water reabsorption and related processes, they are ineffective for studying the cardiovascular and central nervous system effects mediated by V1a receptors.[6][7][8] SR 49059 is another potent and selective V1a antagonist; however, being a non-peptide molecule, its pharmacokinetic and pharmacodynamic properties may differ significantly from the peptide-based this compound, a factor that can be critical depending on the experimental model.[9][10][11]
Performance Comparison of Vasopressin Antagonists
To facilitate a direct comparison, the following table summarizes the available binding affinity and functional data for this compound and its alternatives. It is important to note that the data is compiled from various sources and experimental conditions may differ.
| Antagonist | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (IC50/pA2) |
| This compound | V1a | Not explicitly found | IC50 = 5 nM [1] |
| V1b | Not explicitly found | Not explicitly found | |
| V2 | Not explicitly found | Weak antagonist activity[12] | |
| Oxytocin | Not explicitly found | IC50 = 30 nM[1] | |
| SR 49059 | V1a | 1.1 - 6.3 nM (human)[9][10][11] | IC50 = 3.7 nM[9][11] |
| V1b | Low affinity[9][10][11] | Not explicitly found | |
| V2 | Low affinity[9][10][11] | Not explicitly found | |
| Conivaptan | V1a | 0.61 nM | Potent antagonist[2][3][4][5] |
| V2 | 0.66 - 3.04 nM | Potent antagonist[2][3][4][5] | |
| V1b | No significant activity | Not applicable | |
| Tolvaptan | V1a | ~29-fold lower than V2[6][7][8] | Weak antagonist activity[6][7][8] |
| V1b | No appreciable affinity[6] | Not applicable | |
| V2 | Not explicitly found | IC50 = 3 nM[13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of vasopressin receptor antagonists. Below are outlines of key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Culture cells expressing the human vasopressin receptor of interest (V1a, V1b, or V2).
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin), and varying concentrations of the unlabeled antagonist (this compound or a comparator).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the unlabeled antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (for V1a and V1b receptors)
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream effect of V1a and V1b receptor activation.
-
Cell Preparation:
-
Plate cells expressing the V1a or V1b receptor in a black, clear-bottom multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Antagonist Incubation:
-
Add varying concentrations of the antagonist to the wells and incubate for a specific period.
-
-
Agonist Stimulation and Measurement:
-
Add a fixed concentration of a vasopressin receptor agonist (e.g., Arginine Vasopressin) to all wells to stimulate the receptors.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each antagonist concentration.
-
Plot the percentage of inhibition of the agonist response against the antagonist concentration to determine the IC50 value.
-
cAMP Accumulation Assay (for V2 receptors)
This functional assay measures the ability of an antagonist to block agonist-induced increases in cyclic AMP (cAMP), the primary second messenger of the V2 receptor.
-
Cell Preparation:
-
Plate cells expressing the V2 receptor in a multi-well plate.
-
-
Antagonist and Agonist Treatment:
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Add a fixed concentration of a V2 receptor agonist (e.g., Desmopressin) to stimulate cAMP production.
-
Incubate to allow for cAMP accumulation.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Plot the percentage of inhibition of the agonist-induced cAMP production against the antagonist concentration to determine the IC50 value.
-
In Vivo Rat Vasopressor Assay
This assay assesses the in vivo efficacy of a vasopressin antagonist in blocking the pressor (blood pressure raising) effects of vasopressin, which are primarily mediated by the V1a receptor.
-
Animal Preparation:
-
Anesthetize a rat and cannulate the carotid artery to monitor blood pressure and the jugular vein for drug administration.
-
-
Baseline Blood Pressure Measurement:
-
Record the baseline mean arterial pressure (MAP).
-
-
Antagonist Administration:
-
Administer a specific dose of the vasopressin antagonist intravenously.
-
-
Vasopressin Challenge:
-
After a set period, administer a dose of Arginine Vasopressin that is known to cause a significant increase in blood pressure.
-
Record the change in MAP.
-
-
Data Analysis:
-
Compare the pressor response to vasopressin in the presence and absence of the antagonist to determine the degree of inhibition. The pA2 value, a measure of antagonist potency, can be calculated from dose-response curves.[12]
-
Visualizing the Mechanisms and Workflow
To further clarify the context of using this compound, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: Vasopressin V1a and V2 receptor signaling pathways and points of antagonist action.
Caption: Experimental workflow for comparing vasopressin antagonists.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Conivaptan - Wikipedia [en.wikipedia.org]
- 5. Conivaptan | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tolvaptan | C26H25ClN2O3 | CID 216237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic antagonists of in vivo antidiuretic and vasopressor responses to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safe Disposal of (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to adopt a precautionary approach, treating it as a potentially hazardous substance. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound, aligning with general best practices for peptide-based compounds.
Key Compound Information
A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding the physical and chemical properties of the compound, which can inform handling and disposal procedures.
| Property | Value | Reference |
| Molecular Weight | 1151.38 g/mol | |
| Molecular Formula | C52H74N14O12S2 | |
| Solubility | Soluble to 2 mg/ml in water | [1] |
| Storage Temperature | -20°C | [2] |
| Purity | ≥95% |
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, adherence to standard laboratory safety protocols is mandatory. Given the lack of specific hazard information, treat this compound as a hazardous chemical.
Personal Protective Equipment (PPE) is essential:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat should be worn to protect against skin contact.
Step-by-Step Disposal Procedures
The appropriate method for the disposal of this compound will depend on the form of the waste (liquid or solid) and must be in accordance with local and institutional regulations.
Liquid Waste Disposal
Liquid waste includes solutions containing the peptide, as well as the initial solvent used to dissolve the compound.
-
Inactivation:
-
Select an Inactivating Reagent: A 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl) can be effective for inactivating peptides.
-
Procedure: In a designated chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution. Allow the mixture to stand for a sufficient time (e.g., several hours) to ensure complete inactivation.
-
-
Neutralization (if applicable):
-
If a strong acid or base was used for inactivation, neutralize the solution to a pH between 6.0 and 8.0. Use a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.
-
-
Final Disposal:
-
Consult your institution's Environmental Health & Safety (EHS) department to determine if the neutralized, inactivated solution can be drain disposed with copious amounts of water. Never pour untreated peptide solutions down the drain. If drain disposal is not permitted, the inactivated waste must be collected in a properly labeled hazardous waste container.
-
Solid Waste Disposal
Solid waste contaminated with this compound includes items such as pipette tips, gloves, empty vials, and contaminated lab paper.
-
Segregation:
-
Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container. This container should be designated specifically for this waste stream to prevent cross-contamination.
-
-
Storage:
-
Seal the hazardous waste container and store it in a designated hazardous waste accumulation area within the laboratory.
-
-
Collection:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Experimental Protocol Considerations
While specific experimental protocols for this compound are not detailed here, it is crucial to consider the context of its use when determining the appropriate disposal route.
-
Biohazardous Waste: If the peptide was used in experiments involving biological materials, such as cell cultures or animal models, the resulting waste must be treated as biohazardous. This may necessitate an initial decontamination step, such as autoclaving, before proceeding with chemical inactivation and disposal. Always adhere to your institution's biosafety guidelines.
-
Sharps: Any sharps, such as needles or blades, contaminated with the peptide must be disposed of in a designated puncture-resistant sharps container.
Disposal Workflow Diagram
The following flowchart illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like (d(CH2)51,Tyr(Me)2,Arg8)-Vasopressin is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity.
Hazard Assessment
Given that the toxicological properties of this compound have not been fully investigated, it should be handled with caution. Researchers should assume it may be biologically active and potentially hazardous upon inhalation, ingestion, or skin contact.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions.[3] |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be selected based on a risk assessment.[3] |
Handling Procedures
3.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.
-
Storage of Lyophilized Peptides: For long-term storage, the lyophilized peptide should be stored at -20°C in a tightly sealed container, protected from light. Before use, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption.[3]
3.2. Reconstitution
-
Solubility: This peptide is soluble in water to 2 mg/ml. For peptides that are difficult to dissolve in water, other solvents like a small amount of ammonium (B1175870) hydroxide (B78521) or DMSO can be attempted.[4]
-
Technique:
-
Ensure all handling of the lyophilized powder is done in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate PPE.
-
Add the appropriate solvent to the vial.
-
Gently agitate or sonicate to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide degradation.
-
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
-
-
Small Spills (Solid):
-
Gently sweep up the solid material, avoiding dust generation.
-
Place the material into a designated hazardous waste container.
-
Clean the area as described above.
-
-
Large Spills:
-
Evacuate the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
5.1. Waste Segregation
-
Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[3]
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should also be collected as chemical waste.[3]
5.2. Disposal Protocol
-
Inactivation (Recommended for Liquid Waste): While not always mandatory for non-hazardous peptides, inactivation provides an additional layer of safety.[5] This can be achieved through chemical degradation by treating the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) for a minimum of 24 hours to hydrolyze the peptide bonds.[5]
-
Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0 before disposal.[5]
-
Collection: All waste (solid and neutralized liquid) should be collected in properly labeled hazardous waste containers.
-
Final Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor.[5]
The following diagram illustrates the personal protective equipment workflow for handling this compound.
Caption: PPE Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
